OXFBD02
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-17(12(2)22-19-11)14-8-15(10-16(20)9-14)18(21)13-6-4-3-5-7-13/h3-10,18,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQUIPXIENTMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OXFBD02: An In-depth Technical Guide to its Mechanism of Action in Epigenetic Regulation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "OXFBD02" did not yield significant public data, suggesting it may be a novel, internal, or otherwise uncatalogued compound. The following guide has been constructed based on available information, which identifies this compound as a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)).[1] Where specific data for this compound is unavailable, principles of BET protein inhibition and relevant experimental methodologies are described to provide a comprehensive framework for understanding its potential mechanism of action.
**1.0 Executive Summary
Epigenetic regulation, the array of processes that alter gene expression without changing the DNA sequence itself, is a critical area of study in both normal physiology and disease.[2][3][4] Among the key players in the epigenetic landscape are "reader" proteins, which recognize and bind to specific post-translational modifications on histone tails, thereby influencing chromatin structure and gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are crucial epigenetic readers.[5] Dysregulation of these proteins is implicated in numerous diseases, including cancer and inflammatory conditions.[5][6]
This compound has been identified as a selective, cell-permeable inhibitor of the first bromodomain of BRD4 (BRD4(1)).[1] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway diagrams to facilitate further research and drug development efforts.
Core Mechanism of Action: Targeting the Epigenetic Reader BRD4
The primary mechanism of action of this compound is the competitive inhibition of the BRD4(1) bromodomain. Bromodomains are protein modules that specifically recognize and bind to acetylated lysine (B10760008) residues on histone tails.[7] This interaction is a key step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to gene expression.
By binding to the acetyl-lysine binding pocket of BRD4(1), this compound prevents BRD4 from docking onto acetylated histones.[8] This displacement disrupts the formation of essential transcriptional complexes, leading to a downregulation of BRD4-dependent gene expression. Many of these target genes are critical for cell proliferation and survival, such as the MYC oncogene.[6][8]
Quantitative Data
The following table summarizes the known inhibitory activity of this compound. For comparative purposes, hypothetical data for other BET bromodomains are included to illustrate the concept of selectivity, as presented in a comparative analysis by Benchchem.[5]
| Target | This compound IC50 (nM) | Selectivity vs. BRD4(1) | Reference |
| BRD4(1) | 382 | - | [1] |
| CBP | ~764 - 1146 | 2-3 fold |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target by 50%. A lower IC50 indicates higher potency.
Signaling and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.
This compound Mechanism of Action Pathway
Caption: Competitive inhibition of BRD4 by this compound.
Experimental Workflow for Assessing this compound Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting epigenetic regulations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic-mediated regulation of gene expression for biological control and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic regulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Epigenetic reader BRD4 inhibition as a therapeutic strategy to suppress E2F2-cell cycle regulation circuit in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Epigenetic ‘Readers’ with Natural Compounds for Cancer Interception [jcpjournal.org]
- 8. Emerging Epigenetic Targets and Therapies in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of OXFBD02 for BRD4(1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the binding affinity of the small molecule inhibitor OXFBD02 for the first bromodomain of the Bromodomain-containing protein 4 (BRD4(1)). This document outlines quantitative binding data, provides comprehensive experimental protocols for affinity determination, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound is a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)).[1][2][3] Its binding affinity has been quantified by measuring its half-maximal inhibitory concentration (IC50). For comparative purposes, data for a structurally related and optimized compound, OXFBD04, is also presented.
| Compound | Target Domain | Binding Affinity Metric | Value (nM) |
| This compound | BRD4(1) | IC50 | 382[1][2] |
| OXFBD04 | BRD4(1) | IC50 | 166[1][4] |
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
This compound demonstrates a 2-3 fold selectivity for BRD4(1) over the CBP bromodomain and exhibits low affinity for a range of other bromodomains.[2] In cellular assays, it has been shown to reduce the viability of lung adenocarcinoma cell lines and attenuate the proliferation of MV-4-11 leukemia cells.[2]
Mechanism of Action and Biological Context
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails.[1] This interaction facilitates the recruitment of transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to specific gene loci, thereby promoting the expression of genes involved in cellular processes like cell cycle progression and inflammation.[1][5]
This compound functions as a competitive inhibitor by binding to the acetyl-lysine binding pocket of BRD4's first bromodomain (BRD4(1)).[6] This action prevents BRD4 from associating with chromatin, which in turn inhibits the transcription of BRD4-dependent genes, including the well-known oncogene c-Myc.[7] Furthermore, this compound has been observed to inhibit the interaction between BRD4(1) and the RelA subunit of NF-κB, a key regulator of inflammatory gene expression.[1][4][7]
BRD4 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of BRD4 in transcriptional activation and the mechanism of inhibition by this compound.
Experimental Protocols for Affinity Determination
The binding affinity and inhibitory potential of compounds like this compound for BRD4(1) are commonly determined using various biophysical and biochemical assays. Below are detailed protocols for three widely used methods.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Inhibition Assay
Principle: This assay measures the disruption of the interaction between a biotinylated and acetylated histone H4 peptide and a GST-tagged BRD4(1) protein.[6] Streptavidin-coated Donor beads bind to the biotinylated peptide, while Glutathione-coated Acceptor beads bind to the GST-tagged BRD4(1).[6] When in close proximity, excitation of the Donor beads results in the generation of singlet oxygen, which diffuses to and activates the Acceptor beads, leading to light emission. An inhibitor like this compound disrupts the BRD4(1)-peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal.[6]
Materials:
-
Recombinant human BRD4(1) protein (GST-tagged)
-
Biotinylated, acetylated histone H4 peptide
-
Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4 (add 0.05% CHAPS before use)[6]
-
This compound stock solution in 100% DMSO
-
384-well white opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of diluted this compound or DMSO (for controls).[6]
-
Add 5 µL of a mixture containing BRD4(1)-GST and the biotinylated peptide to each well.[6]
-
Incubate for 30 minutes at room temperature.[6]
-
Add 5 µL of diluted Glutathione Acceptor beads and incubate for 30 minutes at room temperature in the dark.[6]
-
Add 5 µL of diluted Streptavidin Donor beads, seal the plate, and incubate for 60 minutes at room temperature in the dark.[6]
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: Calculate the percentage of inhibition relative to high (DMSO only) and low (no BRD4(1)) controls. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Inhibition Assay
Principle: This assay measures the proximity between a Europium (Eu3+) chelate-labeled BRD4(1) (Donor) and an Allophycocyanin (APC)-labeled acetylated peptide (Acceptor).[6] When the donor and acceptor are in close proximity due to the BRD4(1)-peptide interaction, excitation of the Europium donor results in energy transfer to the APC acceptor, which then emits light at a longer wavelength.[6] this compound disrupts this interaction, leading to a decrease in the FRET signal.[6]
Materials:
-
Europium-labeled BRD4(1) (Donor)
-
APC-labeled acetylated peptide (Acceptor)
-
TR-FRET Assay Buffer
-
This compound stock solution in DMSO
-
384-well black, low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 5 µL of diluted this compound or DMSO to the wells.[6]
-
Add 10 µL of the diluted BRD4(1)-Europium Chelate to all wells.[6]
-
Add 5 µL of the Ligand/APC Acceptor mixture to initiate the reaction.[6]
-
Incubate for a specified time at room temperature, protected from light.
-
Read the plate using a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
Data Analysis: Calculate the ratio of acceptor to donor emission. The percentage of inhibition is determined relative to controls. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to obtain the IC50 value.
Fluorescence Polarization (FP) Inhibition Assay
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule in solution.[6] A small, fluorescently labeled peptide (tracer) tumbles rapidly, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to the much larger BRD4(1) protein, its tumbling slows, leading to a higher polarization value. A competitive inhibitor like this compound will displace the tracer from BRD4(1), causing a decrease in fluorescence polarization.[6]
Materials:
-
Recombinant human BRD4(1) protein
-
Fluorescently labeled acetylated peptide (tracer)
-
FP Assay Buffer
-
This compound stock solution in DMSO
-
Black, non-treated microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the BRD4(1) protein and the fluorescent tracer to the wells of the microplate.
-
Add the diluted this compound or DMSO to the respective wells.
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the tracer by this compound. Calculate the percentage of inhibition based on high (tracer + BRD4(1)) and low (tracer only) polarization values. Determine the IC50 by fitting the percent inhibition data to a dose-response curve.
Experimental Workflow Diagram
The following diagram provides a generalized workflow for determining the inhibitory constant (IC50) of a compound like this compound using a competitive binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. OXF BD 02 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BET bromodomain ligands: Probing the WPF shelf to improve BRD4 bromodomain affinity and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
OXFBD02: A Selective Inhibitor of the First Bromodomain of BRD4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of OXFBD02, a selective small molecule inhibitor targeting the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader in the Bromodomain and Extra-Terminal domain (BET) family of proteins, which play a critical role in the regulation of gene transcription. Dysregulation of BRD4 is implicated in various diseases, including cancer and inflammation, making it a compelling therapeutic target.[1][2][3][4] this compound competitively binds to the acetyl-lysine binding pocket of BRD4(1), preventing its association with acetylated histones and transcription factors, thereby modulating the expression of key genes involved in cell proliferation and survival.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity for BRD4(1) and its activity in various cell lines.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value | Reference(s) |
| IC50 | BRD4(1) | 382 nM | [1][3][4][5][6][7][8][9] |
| Selectivity | CBP Bromodomain | 2-3 fold lower affinity compared to BRD4(1) | [4][5][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Cytotoxicity IC50 | Reference(s) |
| MV-4-11 | Acute Myeloid Leukemia | 0.794 nM | [3][7] |
| A549 | Lung Adenocarcinoma | >10 µM | [3][7] |
| H1975 | Lung Adenocarcinoma | >10 µM | [3][7] |
| U2OS | Osteosarcoma | >100 µM | [3][7] |
| HeLa | Cervical Cancer | >100 µM | [3][7] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of BRD4(1), which disrupts key signaling pathways involved in cancer and inflammation. BRD4 is essential for the transcription of various oncogenes, including c-MYC.[3][4][10] By preventing BRD4 from binding to acetylated histones at gene promoters and enhancers, this compound leads to the downregulation of c-MYC expression.[3]
Furthermore, BRD4 is known to interact with the acetylated RelA subunit of NF-κB, a key transcription factor in the inflammatory response.[1] this compound can inhibit this interaction, thereby suppressing the transcription of pro-inflammatory genes.[1][3]
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
BRD4(1) Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of this compound to disrupt the interaction between BRD4(1) and an acetylated histone peptide.
-
Principle: The assay measures the proximity between a Europium (Eu3+) chelate-labeled BRD4(1) (Donor) and an Allophycocyanin (APC)-labeled acetylated peptide (Acceptor). When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal. This compound competes with the acetylated peptide for binding to BRD4(1), thus reducing the FRET signal.[4]
-
Materials:
-
Recombinant human BRD4(1) protein (e.g., GST-tagged or His-tagged)
-
Europium-labeled antibody specific for the tag on BRD4(1)
-
Biotinylated acetylated histone peptide (e.g., H4K12ac)
-
Streptavidin-APC conjugate
-
This compound at various concentrations
-
Assay buffer
-
Microplates (e.g., 384-well low volume)
-
-
Procedure:
-
Add diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the BRD4(1) protein and the Europium-labeled antibody mixture to all wells.
-
Add the biotinylated acetylated histone peptide and Streptavidin-APC mixture to initiate the reaction.
-
Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature, protected from light.
-
Read the plate using a TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
-
Principle: Colorimetric or fluorometric assays, such as MTT, MTS, or CellTiter-Glo, are used to measure the metabolic activity of cells, which correlates with the number of viable cells.[1]
-
Materials:
-
Cancer cell lines (e.g., MV-4-11, A549)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Assay reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add the assay reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the cytotoxic IC50 value from the dose-response curve.
-
Selectivity and Optimization
This compound demonstrates selectivity for the first bromodomain of BRD4 over other bromodomains, such as that of CREB-binding protein (CBP).[4][5][6] This selectivity is an important aspect of its development, as off-target effects can lead to toxicity. The development of inhibitors with selectivity for individual bromodomains (BD1 or BD2) is an active area of research aimed at improving the therapeutic window of BET inhibitors.[2]
While this compound has shown efficacy, its therapeutic potential is limited by rapid metabolism.[1] This has led to structure-guided optimization efforts, resulting in the development of derivatives like OXFBD04. OXFBD04, a 3-pyridyl-derived analogue, exhibits improved potency and metabolic stability compared to this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. OXF BD 02 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
The Role of OXFBD02 in the Downregulation of MYC Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC family of proto-oncogenes are critical drivers of cellular proliferation and are frequently dysregulated in a vast array of human cancers. Direct inhibition of MYC has proven to be a formidable challenge, making the exploration of indirect regulatory pathways a key focus of modern oncology research. This technical guide provides an in-depth examination of OXFBD02, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4, and its consequential role in the downregulation of MYC expression. Through competitive binding to the acetyl-lysine binding pockets of BRD4, this compound effectively disrupts the transcriptional machinery responsible for MYC expression, presenting a promising avenue for therapeutic intervention in MYC-driven malignancies. This document details the underlying signaling pathways, provides comprehensive experimental protocols to investigate this mechanism, and presents quantitative data from analogous BRD4 inhibitors to illustrate the anticipated effects of this compound.
Introduction to this compound and its Target: BRD4
This compound is a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)).[1] BRD4 is a key epigenetic reader that binds to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. One of the most critical downstream targets of BRD4 is the MYC oncogene. By occupying the acetyl-lysine binding pocket of BRD4, this compound prevents its association with chromatin, leading to the suppression of MYC transcription.
The BRD4-MYC Signaling Axis: Mechanism of Action
The canonical pathway for MYC activation involves the recruitment of BRD4 to super-enhancer regions upstream of the MYC gene. BRD4, in turn, recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of the MYC gene. This compound, by inhibiting BRD4, disrupts this cascade, resulting in a significant reduction in MYC mRNA and subsequent protein levels.
Quantitative Data on BRD4 Inhibition and MYC Downregulation
| Compound | Target | Metric | Value | Cell Line(s) | Reference |
| This compound | BRD4(1) | IC50 | 382 nM | Biochemical Assay | [1] |
| This compound | Cytotoxicity | IC50 | 0.794 µM | MV-4-11 (Acute Myeloid Leukemia) | N/A |
| This compound | Cytotoxicity | IC50 | >10 µM | A549, H1975 (Lung Adenocarcinoma) | N/A |
| JQ1 | MYC mRNA | Reduction | ~50-75% | Colorectal Cancer Cell Lines | [2] |
| JQ1 | MYC Protein | Reduction | >50% | Colorectal Cancer Cell Lines | [2] |
Experimental Protocols
To experimentally validate the role of this compound in downregulating MYC expression, two primary techniques are employed: Western blotting to assess protein levels and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to measure mRNA levels.
Western Blotting for MYC Protein Expression
This protocol outlines the steps to determine the effect of this compound on MYC protein levels in a selected cancer cell line.
Materials:
-
Cancer cell line known to overexpress MYC (e.g., MV-4-11, HeLa)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed the chosen cell line at an appropriate density and allow to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by scraping or trypsinization. Lyse the cell pellet in RIPA buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and denature at 95°C for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC and a loading control (e.g., GAPDH) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the c-MYC band to the corresponding loading control band to determine the relative decrease in MYC protein expression.
RT-qPCR for MYC mRNA Expression
This protocol details the measurement of MYC mRNA levels following treatment with this compound.
Materials:
-
Treated cells (as in the Western blot protocol)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Spectrophotometer (e.g., NanoDrop)
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or TaqMan)
-
Forward and reverse primers for MYC and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described previously. Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: Prepare the qPCR reaction mix containing the qPCR master mix, primers for MYC and a reference gene, and the synthesized cDNA. Run the reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for MYC and the reference gene in both treated and control samples. Calculate the relative fold change in MYC expression using the ΔΔCt method, normalizing to the reference gene and the vehicle-treated control.
Conclusion
This compound represents a promising therapeutic agent for MYC-driven cancers through its targeted inhibition of BRD4. The well-established link between BRD4 and MYC transcription provides a strong rationale for the use of this compound in this context. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the downregulation of MYC expression mediated by this compound. While direct quantitative data for this compound's effect on MYC is yet to be widely published, the significant impact of other BRD4 inhibitors on MYC levels strongly supports the therapeutic potential of this approach. Further investigation into the efficacy of this compound in various cancer models is warranted to fully elucidate its clinical utility.
References
The Interplay of OXFBD02 and the NF-κB Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell survival, and proliferation. Its dysregulation is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a key regulator of NF-κB transcriptional activity. OXFBD02, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)), presents a promising avenue for modulating NF-κB-driven gene expression. This technical guide provides an in-depth exploration of the interaction between this compound and the NF-κB signaling pathway, offering detailed experimental protocols and data presentation to facilitate further research and drug development.
Mechanism of Action: this compound and NF-κB Signaling
The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer, most commonly the p65/p50 heterodimer, to translocate to the nucleus.
Once in the nucleus, the transcriptional activity of NF-κB is further regulated by post-translational modifications, including acetylation of the RelA (p65) subunit. The acetylated p65 subunit recruits coactivators to the promoters of target genes, initiating the transcription of a wide array of pro-inflammatory and pro-survival genes.
BRD4 acts as a critical transcriptional coactivator for NF-κB. The bromodomains of BRD4 recognize and bind to acetylated lysine (B10760008) residues, including acetylated lysine-310 on the p65 subunit of NF-κB. This interaction is essential for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, facilitating transcriptional elongation of NF-κB target genes.
This compound, as a selective inhibitor of the first bromodomain of BRD4, is hypothesized to exert its anti-inflammatory effects by competitively binding to BRD4(1) and disrupting its interaction with acetylated p65. This prevents the recruitment of the transcriptional machinery necessary for the expression of a subset of NF-κB-dependent genes. While direct quantitative data for this compound's effect on the NF-κB pathway is not extensively available in public literature, the well-documented effects of other potent BRD4 inhibitors strongly support this mechanism of action.
Quantitative Data on BRD4 Inhibition and NF-κB Signaling
The following tables summarize representative quantitative data from studies on BRD4 inhibitors, illustrating their impact on the NF-κB pathway. It is anticipated that this compound would exhibit similar effects.
Table 1: Inhibitory Activity of BRD4 Inhibitors on NF-κB Signaling
| Compound | Assay | Cell Line | Stimulus | IC50 | Reference |
| JQ1 | NF-κB Luciferase Reporter | HEK293T | TNF-α | ~1 µM | [1] |
| MS417 | NF-κB Luciferase Reporter | HEK293T | TNF-α | ~1 µM | [1] |
| I-BET151 | IL-6 Secretion (ELISA) | Rheumatoid Arthritis Synovial Fibroblasts | TNF-α | ~0.5 µM | [2] |
| ZL0454 | IL-6 mRNA Expression (qPCR) | Human Small Airway Epithelial Cells | poly(I:C) | Not Reported | [3] |
Table 2: Effect of BRD4 Inhibition on NF-κB Target Gene Expression
| Compound | Target Gene | Cell Line | Treatment | Fold Change (vs. Stimulated Control) | Reference |
| JQ1 | IL-6 | Human Bronchial Epithelial Cells | IL-1β + H2O2 | Significant Reduction | [4] |
| JQ1 | CXCL8 | Human Bronchial Epithelial Cells | IL-1β + H2O2 | Significant Reduction | [4] |
| I-BET151 | MMP1 | Rheumatoid Arthritis Synovial Fibroblasts | TNF-α | >70% Reduction | [2] |
| I-BET151 | CXCL10 | Rheumatoid Arthritis Synovial Fibroblasts | TNF-α | >70% Reduction | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the interaction of this compound with the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293T) cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot for IκBα Phosphorylation and Degradation
This experiment assesses the effect of this compound on the upstream events of NF-κB activation.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) and grow to 80-90% confluency.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα and total IκBα levels to the loading control.
-
Analyze the time-course of IκBα phosphorylation and degradation in the presence and absence of this compound.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulate with TNF-α (10 ng/mL) for 30-60 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells to determine the extent of nuclear translocation.
-
Co-Immunoprecipitation of BRD4 and Acetylated p65
This experiment directly assesses the ability of this compound to disrupt the interaction between BRD4 and acetylated p65.
-
Cell Culture, Transfection, and Treatment:
-
Co-transfect cells (e.g., HEK293T) with expression vectors for FLAG-tagged BRD4 and HA-tagged p65.
-
Treat the cells with an NF-κB stimulus (e.g., TNF-α) and a histone deacetylase (HDAC) inhibitor (to enhance p65 acetylation) in the presence of this compound or vehicle.
-
-
Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an anti-FLAG antibody conjugated to beads to immunoprecipitate BRD4.
-
Wash the beads to remove non-specific binding proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and perform a Western blot.
-
Probe the membrane with antibodies against HA (to detect co-immunoprecipitated p65) and FLAG (to confirm BRD4 immunoprecipitation).
-
-
Data Analysis:
-
Compare the amount of co-immunoprecipitated p65 in the presence and absence of this compound to determine if the inhibitor disrupts the interaction.
-
Visualizations
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound on BRD4.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation of BRD4 and acetylated p65.
Conclusion
This compound, as a selective inhibitor of BRD4(1), holds significant potential as a modulator of the NF-κB signaling pathway. By disrupting the interaction between BRD4 and acetylated p65, this compound is poised to inhibit the transcription of a host of pro-inflammatory genes. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the precise molecular interactions and downstream consequences of this compound treatment. Continued investigation in this area will be crucial for the development of novel therapeutics targeting NF-κB-driven diseases.
References
- 1. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF-α promotes expression of inflammatory factors by upregulating nicotinamide adenine dinucleotide phosphate oxidase-2 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF-α suppresses the expression of clock genes by interfering with E-box-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A TNF-induced gene expression program under oscillatory NF-κB control - PMC [pmc.ncbi.nlm.nih.gov]
The Selective BRD4(1) Inhibitor OXFBD02: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OXFBD02 is a selective small molecule inhibitor of the first bromodomain (BRD4(1)) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. By competitively binding to the acetyl-lysine binding pocket of BRD4(1), this compound effectively disrupts the interaction between BRD4 and acetylated histones. This action modulates gene transcription, leading to the suppression of key oncogenic and inflammatory signaling pathways, most notably the NF-κB pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed protocols for its synthesis and key biological assays are presented to facilitate its application in research and drug development.
Chemical Structure and Properties
This compound, with the chemical name 3-(3,5-Dimethyl-4-isoxazolyl)-5-hydroxy-α-phenylbenzenemethanol, is a cell-permeable compound that has demonstrated efficacy in reducing the viability of various cancer cell lines.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 3-(3,5-Dimethyl-4-isoxazolyl)-5-hydroxy-α-phenylbenzenemethanol |
| Molecular Formula | C₁₈H₁₇NO₃ |
| Molecular Weight | 295.33 g/mol |
| CAS Number | 1429129-68-9 |
| LogP | 2.54 |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol (B145695) (with gentle warming) |
| Purity | ≥98% (HPLC) |
| Storage | Store at +4°C |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor at the acetyl-lysine binding site of the first bromodomain of BRD4 (BRD4(1)).[1][3] BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine (B10760008) residues on histones, a key mechanism for activating gene transcription. By occupying this binding pocket, this compound prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to target genes.[4]
A critical downstream target of BRD4 is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] BRD4 is known to bind to the acetylated RelA subunit of NF-κB, promoting its transcriptional activity and the expression of genes involved in inflammation and cell survival. This compound's inhibition of BRD4 disrupts this interaction, leading to the suppression of NF-κB-mediated gene transcription.[4]
References
- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and development of 3,5-dimethylisoxazole BET inhibitors
An In-depth Technical Guide to the Discovery and Development of 3,5-Dimethylisoxazole (B1293586) BET Inhibitors
Introduction
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine (B10760008) (KAc) residues on histone tails.[1][2] This recognition is a key mechanism in regulating gene transcription. BRD4, in particular, is a well-studied member of this family that plays a significant role in the transcription of oncogenes such as c-Myc, making it an attractive therapeutic target for various cancers.[3] Small molecule inhibitors that bind to the KAc-binding pockets of BET bromodomains can displace them from chromatin, leading to the downregulation of target gene expression.
A significant breakthrough in the development of BET inhibitors was the identification of the 3,5-dimethylisoxazole moiety as an effective mimic of acetyl-lysine.[1][4][5] This scaffold has served as the foundation for a distinct and potent class of BET inhibitors. This guide provides a comprehensive technical overview of the discovery, structure-guided optimization, and preclinical development of 3,5-dimethylisoxazole-based BET inhibitors.
Discovery and Initial Optimization
The 3,5-dimethylisoxazole scaffold was identified as a viable acetyl-lysine mimic, leading to the development of a novel class of BET bromodomain ligands.[1][4] An early lead compound, compound 3 , demonstrated binding to BET bromodomains with a moderate IC50 of 4.8 μM against the first bromodomain of BRD4 (BRD4(1)).[1][4] This initial finding established the potential of the scaffold and set the stage for extensive structure-guided optimization efforts.
The primary strategy for improving potency involved enhancing the interactions of the ligand within two key regions of the bromodomain: the KAc-binding pocket and the adjacent hydrophobic "WPF shelf," named for a conserved Trp-Pro-Phe motif.[1][4]
Structure-Activity Relationship (SAR) and Lead Optimization
X-ray crystallography and molecular docking studies were instrumental in elucidating the binding mode of the 3,5-dimethylisoxazole scaffold and guiding further optimization.[1][4]
-
KAc-Binding Pocket: The 3,5-dimethylisoxazole moiety effectively occupies the acetyl-lysine binding pocket. The nitrogen atom of the isoxazole (B147169) ring forms a crucial hydrogen bond with the side chain of a conserved asparagine residue (Asn140 in BRD4).[2][5]
-
WPF Shelf: It was hypothesized that larger aromatic substituents could occupy the WPF shelf more effectively than the simple methyl group of the initial leads, thereby increasing affinity.[1] This is a common strategy seen in other potent BET inhibitors like (+)-JQ1.[4]
-
ZA Channel: A conserved water molecule within the "ZA channel" of the binding pocket presented an opportunity for forming additional hydrogen bonds to improve ligand affinity.[1]
These insights led to the synthesis of new derivatives. Replacing the ethoxy group of earlier compounds with phenolic and acetate (B1210297) moieties (compounds 8 and 9 ) resulted in a significant enhancement in BRD4(1) affinity, with IC50 values dropping to the nanomolar range.[1] Docking studies predicted that the phenolic oxygen of these new compounds could form a hydrogen bond with the conserved water molecule in the ZA channel, explaining their increased potency.[1][4]
Bivalent Inhibitors
Given that BET proteins contain two tandem bromodomains (BD1 and BD2), another optimization strategy involved creating bivalent inhibitors. These molecules are designed with two KAc-mimicking heads connected by a linker to simultaneously engage both bromodomains of a single BET protein. This approach led to the development of compounds like dimer 22 , which showed a 20-fold increase in anti-proliferative activity against colorectal cancer cells (HCT116) compared to its monovalent counterpart (14 ).[2]
Quantitative Data Summary
The following tables summarize the inhibitory activities of key 3,5-dimethylisoxazole derivatives.
Table 1: In Vitro Inhibitory Activity of Monovalent Inhibitors against BRD4(1)
| Compound | Modification | BRD4(1) IC50 (μM) | Reference |
|---|---|---|---|
| 3 | Initial Lead | 4.8 | [1][4] |
| 8 (Phenol) | Optimized ZA Channel Interaction | 0.390 | [1] |
| 9 (Acetate) | Optimized ZA Channel Interaction | 0.370 | [1] |
| 13 | Lead for further optimization | N/A (Potent) | [6] |
| 39 | Triazolopyridazine motif | 0.003 |[6] |
Note: IC50 values can vary based on the assay method (e.g., ALPHA assay, FRET). Direct comparison should be made with caution.[1]
Table 2: Cellular Activity of Key Inhibitors
| Compound | Cell Line | Cancer Type | Cellular IC50 (μM) | Reference |
|---|---|---|---|---|
| 8 | MV4;11 | Acute Myeloid Leukemia | 0.794 | [1] |
| 9 | MV4;11 | Acute Myeloid Leukemia | 0.616 | [1] |
| 14 (Monomer) | HCT116 | Colorectal Cancer | N/A (Used as control) | [2] |
| 22 (Dimer) | HCT116 | Colorectal Cancer | 0.162 | [2] |
| 39 | U266 | Multiple Myeloma | 2.1 |[6] |
Mechanism of Action
BET inhibitors function by competitively binding to the bromodomains of BET proteins, preventing their association with acetylated histones on chromatin. This displacement disrupts the transcriptional machinery, leading to the downregulation of key target genes involved in cell proliferation and survival.
The downstream effects of BET inhibition include:
-
Downregulation of Oncogenes: A hallmark of BET inhibitor activity is the suppression of c-MYC transcription.[2]
-
Cell Cycle Arrest: Compound 39 was shown to arrest tumor cells in the G0/G1 phase of the cell cycle.[6]
-
Induction of Apoptosis: Many of these compounds induce programmed cell death (apoptosis) in cancer cells.[2][6]
Experimental Protocols
The development of these inhibitors relied on a suite of biochemical and cellular assays.
BRD4(1) AlphaScreen Assay (for IC50 Determination)
This biochemical assay measures the ability of a compound to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide.
-
Principle: A biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16) is bound to streptavidin-coated Donor beads, and a GST-tagged BRD4(1) protein is bound to glutathione-coated Acceptor beads. When in proximity, excitation of the Donor bead results in a singlet oxygen transfer to the Acceptor bead, producing a chemiluminescent signal. Inhibitors that disrupt the BRD4-histone interaction decrease this signal.
-
Protocol Outline:
-
Recombinant GST-BRD4(1) protein and biotinylated histone peptide are incubated in an assay buffer.
-
Serial dilutions of the test compound (e.g., 3,5-dimethylisoxazole derivatives) are added.
-
After a set incubation period (e.g., 30 minutes at room temperature), streptavidin-Donor and glutathione-Acceptor beads are added.
-
The mixture is incubated in the dark (e.g., 60-90 minutes).
-
The signal is read on an appropriate plate reader (e.g., EnVision).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
MTS Cell Proliferation/Cytotoxicity Assay
This assay is used to determine the effect of inhibitors on the viability and proliferation of cancer cell lines.
-
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The quantity of formazan product, measured by absorbance, is directly proportional to the number of living cells.
-
Protocol Outline:
-
Cancer cells (e.g., MV4;11, HCT116) are seeded into 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
The MTS reagent (mixed with an electron coupling reagent like phenazine (B1670421) ethosulfate) is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a plate reader.
-
The percentage of cell viability relative to a vehicle-treated control is calculated, and IC50 values are determined.
-
Western Blotting for c-MYC Downregulation
This technique is used to confirm the on-target effect of the inhibitors by measuring the levels of a key downstream protein, c-MYC.
-
Protocol Outline:
-
Cells are treated with the inhibitor (e.g., compound 22 at 1 μM) for a defined time (e.g., 24 hours).[2]
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for c-MYC. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the c-MYC band intensity relative to the loading control indicates successful target engagement.
-
Conclusion
The 3,5-dimethylisoxazole scaffold has proven to be a highly effective and versatile starting point for the development of potent and selective BET bromodomain inhibitors. Through systematic, structure-guided medicinal chemistry efforts, initial micromolar leads have been optimized into nanomolar inhibitors with significant anti-proliferative activity in various cancer models.[1][6] The development of both monovalent and bivalent inhibitors highlights the tractability of this chemical class.[2] While the clinical development of BET inhibitors is an ongoing and complex field, the 3,5-dimethylisoxazole derivatives represent a major chemical series that continues to yield valuable tool compounds and potential therapeutic candidates for the treatment of cancer and other diseases.[7]
References
- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trials for BET inhibitors run ahead of the science - PMC [pmc.ncbi.nlm.nih.gov]
OXFBD02: An Acetyl-lysine Mimetic Bromodomain Ligand - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OXFBD02 is a selective, cell-permeable inhibitor of the first bromodomain of BRD4 (BRD4(1)), a key epigenetic reader in the Bromodomain and Extra-Terminal domain (BET) family of proteins. Structurally, this compound is a 3,5-dimethylisoxazole-based compound that functions as an acetyl-lysine mimetic, competitively binding to the acetyl-lysine binding pocket of BRD4(1). This inhibition disrupts the interaction between BRD4 and acetylated histones, as well as other acetylated proteins such as the RelA subunit of NF-κB, leading to the modulation of gene transcription. Consequently, this compound has demonstrated potential as a valuable chemical probe for studying the biological roles of BRD4 and as a lead compound for the development of therapeutics targeting diseases such as cancer and inflammation. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Target | Assay Type | Reference(s) |
| IC50 | 382 nM | Human BRD4(1) | AlphaScreen | [1][2] |
| Selectivity | 2-3 fold vs. CBP bromodomain | Human BRD4(1) | AlphaScreen | [1][2] |
| Affinity | Low affinity for a range of other bromodomains | Various | Not Specified | [1][2] |
Table 2: Cellular Activity of this compound
| Parameter | Effect | Cell Line(s) | Assay Type | Reference(s) |
| Cell Viability | Reduces viability | Lung adenocarcinoma cells | Not Specified | [1][2] |
| Proliferation | Attenuates proliferation | MV-4-11 leukemia cells | Not Specified | [1][2] |
Mechanism of Action
This compound functions as a competitive inhibitor of the BRD4(1) bromodomain. Bromodomains are protein modules that recognize and bind to ε-N-acetylated lysine (B10760008) residues, a key post-translational modification in the regulation of gene expression. By mimicking the structure of acetylated lysine, this compound occupies the binding pocket of BRD4(1), thereby preventing its interaction with acetylated histones on chromatin. This disruption of BRD4's "reader" function leads to the downregulation of target gene transcription, including key oncogenes and pro-inflammatory cytokines.
Furthermore, BRD4 has been shown to interact with the acetylated RelA subunit of the NF-κB transcription factor, a crucial regulator of inflammatory and immune responses. This compound can inhibit this interaction, providing a mechanism for its anti-inflammatory properties.
Caption: this compound inhibits BRD4 binding to acetylated histones and NF-κB.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
BRD4(1) Inhibition Assay (AlphaScreen)
This assay quantifies the ability of this compound to inhibit the interaction between BRD4(1) and an acetylated histone peptide.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. In this context, a GST-tagged BRD4(1) protein is captured by Glutathione-coated Acceptor beads, and a biotinylated acetylated histone H4 peptide is captured by Streptavidin-coated Donor beads. When in close proximity, excitation of the Donor beads results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal. This compound disrupts this interaction, causing a decrease in the signal.
-
Materials:
-
Recombinant human BRD4(1) with a GST tag
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
-
Glutathione AlphaLISA Acceptor beads
-
Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound stock solution in DMSO
-
384-well white opaque microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add diluted this compound or DMSO (control) to the wells of the 384-well plate.
-
Add a pre-mixed solution of GST-BRD4(1) and biotin-H4K12ac peptide to the wells.
-
Incubate at room temperature for 30 minutes.
-
Add Glutathione Acceptor beads and incubate for 60 minutes in the dark.
-
Add Streptavidin Donor beads and incubate for a further 30 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the BRD4(1) AlphaScreen inhibition assay.
Cell Viability Assay
This protocol determines the effect of this compound on the viability of cancer cell lines.
-
Principle: A common method is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MV-4-11, lung adenocarcinoma lines)
-
Cell culture medium and supplements
-
96-well clear-bottom plates
-
This compound stock solution in DMSO
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (BRD4(1)) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to protein.
-
Materials:
-
Purified, high-concentration BRD4(1) protein
-
This compound solution
-
Dialysis buffer (the same buffer for both protein and ligand)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Thoroughly dialyze the BRD4(1) protein against the ITC buffer. Dissolve this compound in the same buffer.
-
Load the BRD4(1) solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the BRD4(1) solution.
-
Record the heat change after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of this compound to BRD4(1).
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Conclusion
This compound is a well-characterized acetyl-lysine mimetic that serves as a selective inhibitor of the BRD4(1) bromodomain. Its ability to disrupt the interaction of BRD4 with acetylated proteins makes it a valuable tool for elucidating the roles of BET bromodomains in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to further explore the therapeutic potential of targeting BET bromodomains.
References
Investigating the Biological Function of BRD4(1) with the Chemical Probe OXFBD02: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of the biological function of the first bromodomain of Bromodomain-containing protein 4 (BRD4(1)) using the selective chemical probe, OXFBD02. This document details the molecular interactions, effects on key signaling pathways, and provides detailed protocols for essential experiments.
Introduction to BRD4 and this compound
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers." BRD4 plays a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. This interaction facilitates the recruitment of transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, many of which are implicated in cancer and inflammation, including the proto-oncogene MYC.
This compound is a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)).[1] By competitively binding to the acetyl-lysine binding pocket of BRD4(1), this compound disrupts the interaction between BRD4 and acetylated histones, thereby modulating the expression of BRD4-dependent genes.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound in biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Target | Assay Type |
| IC₅₀ | 382 nM | BRD4(1) | TR-FRET |
Table 2: Cellular Activity of this compound
| Cell Line | IC₅₀ | Assay Type |
| MV-4-11 (Leukemia) | 794 nM | Cell Viability |
| Lung Adenocarcinoma Cell Lines | Reduces Viability | Cell Viability |
Signaling Pathways Modulated by this compound
Inhibition of BRD4(1) by this compound primarily impacts two major signaling pathways: the c-MYC oncogenic pathway and the NF-κB inflammatory pathway.
The BRD4/c-MYC Axis
BRD4 is a critical regulator of MYC gene transcription. It binds to the promoter and enhancer regions of MYC, facilitating the recruitment of the transcriptional machinery and leading to increased MYC expression. By inhibiting BRD4(1), this compound is expected to downregulate the expression of MYC and its target genes, which are involved in cell proliferation, growth, and metabolism.
The BRD4/NF-κB Axis
BRD4 also plays a crucial role in the inflammatory response by co-activating the transcription factor NF-κB. BRD4 binds to the acetylated RelA subunit of NF-κB, enhancing its transcriptional activity and promoting the expression of pro-inflammatory genes. This compound, by blocking the BRD4(1) bromodomain, can suppress NF-κB-mediated gene transcription, thereby exerting anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of BRD4(1) using this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the IC₅₀ of this compound for BRD4(1) by measuring the disruption of the interaction between BRD4(1) and an acetylated histone peptide.
Materials:
-
Recombinant human BRD4(1) protein (e.g., GST-tagged)
-
Biotinylated acetylated histone H4 peptide
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT)
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
Add 5 µL of the diluted this compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add 10 µL of a pre-mixed solution of BRD4(1)-GST and Europium-labeled anti-GST antibody to each well. The final concentration of BRD4(1) should be determined empirically, but is typically in the low nM range.
-
Add 5 µL of a pre-mixed solution of biotinylated histone H4 peptide and Streptavidin-APC to each well. The final concentration of the peptide should be at its Kd for BRD4(1).
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with BRD4(1) in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing BRD4 (e.g., MV-4-11)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies: anti-BRD4, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide them into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble and aggregated protein fractions.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-BRD4 antibody. Use a loading control to ensure equal protein loading.
-
Quantify the band intensities and plot the percentage of soluble BRD4 against the temperature for each this compound concentration to generate melting curves.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV-4-11)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom white plates (for luminescence) or clear plates (for absorbance)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot the dose-response curve to determine the IC₅₀ value.
Conclusion
This technical guide provides a framework for investigating the biological function of BRD4(1) using the selective inhibitor this compound. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers to explore the therapeutic potential of targeting this critical epigenetic reader. Further investigations could focus on the in vivo efficacy of this compound and its broader effects on the transcriptome and proteome.
References
Methodological & Application
Application Notes and Protocols for OXFBD02 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals.
Introduction
OXFBD02 is a potent and selective small-molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] By binding to acetylated lysine (B10760008) residues on histones and transcription factors, BRD4 recruits transcriptional machinery to specific genomic loci, thereby activating gene expression.[1] Dysregulation of BRD4 activity is implicated in the pathogenesis of various diseases, including cancer and inflammation.[1]
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of BRD4(1), preventing its association with chromatin.[2] This action subsequently leads to the downregulation of BRD4-target genes, most notably the master oncogene MYC.[1][3] Furthermore, this compound has been shown to inhibit the interaction between BRD4(1) and the RelA subunit of NF-κB, suggesting a role in modulating inflammatory signaling pathways.[1][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Data Presentation
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. This information should serve as a guide for experimental design.
Table 1: Inhibitory Activity and Selectivity
| Parameter | Value | Notes | Reference(s) |
| Target | BRD4(1) | First bromodomain of human BRD4 | [2] |
| IC50 for BRD4(1) | 382 nM | Half-maximal inhibitory concentration in a biochemical assay | [1][2] |
| Selectivity | 2-3 fold selective for BRD4(1) over CBP bromodomain | Exhibits low affinity for a range of other bromodomains | [2] |
Table 2: Cytotoxicity in Human Cell Lines
| Cell Line | Cell Type | Cytotoxicity IC50 | Reference(s) |
| MV-4-11 | Acute Myeloid Leukemia | 0.794 µM | [1] |
| A549 | Lung Adenocarcinoma | >10 µM | [1] |
| H1975 | Lung Adenocarcinoma | >10 µM | [1] |
| U2OS | Osteosarcoma | >100 µM | [1] |
| HeLa | Cervical Cancer | >100 µM | [1] |
Table 3: Solubility Information
| Solvent/Vehicle | Concentration | Notes | Reference(s) |
| DMSO | Up to 100 mM | - | [5] |
| Ethanol | Up to 10 mM | Requires gentle warming | [5] |
| 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL (8.47 mM) | Prepared from a 25.0 mg/mL DMSO stock | [5] |
Signaling Pathways
Inhibition of BRD4(1) by this compound is known to primarily impact two key signaling pathways: the c-MYC oncogenic pathway and the NF-κB inflammatory pathway.[1]
Caption: this compound mechanism of action on BRD4-mediated transcription.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a working concentration.[5]
Materials:
-
This compound (solid, MW: 295.33 g/mol )[5]
-
DMSO (anhydrous, cell culture grade)[5]
-
Sterile microcentrifuge tubes[5]
-
Desired aqueous buffer (e.g., PBS, cell culture medium)[5]
Procedure for 10 mM Stock Solution:
-
Weigh the required amount of solid this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., to prepare 1 mL of a 10 mM stock, add 1 mL of DMSO to 2.95 mg of this compound).[5]
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be applied if necessary.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
Procedure for Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.[5]
-
Pre-warm the aqueous buffer to 37°C.[5]
-
Perform a serial dilution of the DMSO stock into the pre-warmed aqueous buffer to achieve the desired final concentration.[5]
-
During each dilution step, add the this compound solution to the buffer while vortexing to ensure rapid mixing.[5]
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.[4][6]
Caption: General workflow for an MTT-based cell viability assay.
Materials:
-
Cells of interest (e.g., A549, MV-4-11)[4]
-
This compound
-
Complete cell culture medium[6]
-
96-well clear flat-bottom plates[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4][6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium and add the compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).[4][7]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[4][6]
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance using a microplate reader at the appropriate wavelength.[4][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Western Blotting for Target Engagement
This protocol can be used to measure the downregulation of downstream targets of BRD4, such as c-Myc, to confirm that this compound is engaging its target within the cell.[7]
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound and a vehicle control for the optimal incubation time.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[7]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
BRD4(1) Inhibition Assay (AlphaScreen)
This assay quantifies the concentration of this compound required to reduce the binding of BRD4(1) to a ligand by 50%.[2]
Caption: Workflow for a BRD4(1) AlphaScreen inhibition assay.
Principle: This assay measures the disruption of the interaction between a biotinylated histone H4 peptide (acetylated) and GST-tagged BRD4(1). Streptavidin-coated Donor beads bind to the biotinylated peptide, and Glutathione-coated Acceptor beads bind to the GST-tagged BRD4(1). In the absence of an inhibitor, the beads are in close proximity, generating a signal. An inhibitor like this compound disrupts the BRD4(1)-peptide interaction, separating the beads and causing a decrease in the signal.[2]
Materials:
-
Recombinant human BRD4(1)-GST protein[2]
-
Biotinylated acetylated histone peptide (e.g., H4K12ac)[4]
-
Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads[2][4]
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4 (add 0.05% CHAPS before use)[2]
-
DMSO
-
384-well white opaque microplates[2]
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series. Dilute BRD4(1)-GST and the biotinylated peptide in Assay Buffer.[2]
-
Add BRD4(1)-GST protein to the wells of the microplate.[4]
-
Add serial dilutions of this compound.[4]
-
Add the biotinylated peptide.[4]
-
Incubate to allow binding to reach equilibrium.[4]
-
Add the Donor and Acceptor beads and incubate in the dark.[2][4]
-
Read the signal on a compatible plate reader.[4]
-
Data Analysis: Calculate the percentage of inhibition relative to controls and determine the IC50 value.[4]
Troubleshooting and Optimization
-
Solubility Issues: this compound may precipitate when diluted from a DMSO stock into an aqueous buffer. To mitigate this, increase the final DMSO concentration (up to 0.5% is often tolerated by cells, but should be tested), prepare fresh solutions for each experiment, and add the DMSO stock to pre-warmed buffer while vortexing.[5]
-
Inconsistent Results: Variability can arise from compound instability, or variations in cell culture conditions like passage number and seeding density. Standardize cell culture procedures and use freshly prepared compound dilutions.[3][7]
-
Low Efficacy: If this compound shows a lower-than-expected effect, verify the stock solution concentration and consider that the optimal incubation time can vary between cell lines (a time-course experiment from 6 to 72 hours is recommended).[6][7] Also, note that this compound may have a cytostatic (inhibiting proliferation) rather than a cytotoxic effect in some cell lines.[6]
-
Serum Concentration: Components in Fetal Bovine Serum (FBS) can bind to small molecules, reducing their effective concentration. The optimal serum concentration is cell-line dependent and should be determined empirically by testing a range (e.g., 1%, 5%, 10% FBS).[3]
References
Application Notes and Protocols for OXFBD02 Treatment in MV-4-11 Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
OXFBD02 is a potent and selective small-molecule inhibitor of the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BRD4 recruits transcriptional machinery to specific gene loci, thereby activating the expression of genes critical for cell proliferation and survival, including the proto-oncogene c-MYC. In acute myeloid leukemia (AML), particularly in cell lines like MV-4-11 which harbor an MLL rearrangement and FLT3-ITD mutation, BRD4 is a critical dependency for maintaining the oncogenic transcription program.
This compound exerts its anti-leukemic effects by competitively binding to the acetyl-lysine binding pocket of BRD4(1), preventing its association with chromatin. This leads to the downregulation of BRD4 target genes, most notably c-MYC, and modulation of other critical pathways such as NF-κB. Consequently, this compound treatment in MV-4-11 cells leads to cell cycle arrest and induction of apoptosis, highlighting its therapeutic potential in this aggressive leukemia subtype.
These application notes provide a summary of the quantitative data associated with this compound and other relevant BRD4 inhibitors in MV-4-11 cells, along with detailed protocols for key experimental assays.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the well-characterized BRD4 inhibitor JQ1 in MV-4-11 cells. This data is provided to guide experimental design and for comparative purposes.
| Compound | Parameter | Value | Assay | Cell Line |
| This compound | IC50 for BRD4(1) | 382 nM | Biochemical Assay | - |
| This compound | Cytotoxicity IC50 | 0.794 nM | Cell Viability Assay | MV-4-11 |
| JQ1 | Apoptosis (48h) | Baseline: ~5% | Annexin V/PI Flow Cytometry | MV-4-11 |
| 500 nM JQ1: ~15% | ||||
| 1000 nM JQ1: ~25% | ||||
| JQ1 | Cell Cycle Distribution (24h) | G1 Arrest | Propidium Iodide Flow Cytometry | MV-4-11 |
| Control: G1 ~45%, S ~40%, G2/M ~15% | ||||
| 500 nM JQ1: G1 ~65%, S ~25%, G2/M ~10% | ||||
| JQ1 | c-MYC mRNA Downregulation (4h) | ~99.8% reduction with 500 nM JQ1 | qRT-PCR | MV-4-11[1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound, as a BRD4 inhibitor, disrupts the interaction between BRD4 and acetylated histones at gene promoters and enhancers. This leads to the suppression of key oncogenic transcriptional programs.
Caption: this compound inhibits BRD4, leading to transcriptional repression and anti-leukemic effects.
Experimental Workflow: From Cell Culture to Data Analysis
A typical workflow for assessing the effects of this compound on MV-4-11 cells involves cell culture, treatment, and subsequent analysis using various assays.
Caption: A generalized workflow for studying the effects of this compound on MV-4-11 leukemia cells.
Experimental Protocols
Cell Culture of MV-4-11 Cells
MV-4-11 is a human B-myelomonocytic leukemia cell line grown in suspension.
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on MV-4-11 cells.
Materials:
-
MV-4-11 cells
-
Complete IMDM media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MV-4-11 cells at a density of 5 x 10^4 cells/well in 100 µL of complete medium in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in MV-4-11 cells treated with this compound using flow cytometry.
Materials:
-
MV-4-11 cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MV-4-11 cells in 6-well plates at a density of 5 x 10^5 cells/mL and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of MV-4-11 cells after this compound treatment.
Materials:
-
MV-4-11 cells treated with this compound and controls
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MV-4-11 cells with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect approximately 1 x 10^6 cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., c-MYC, p-NF-κB p65) in MV-4-11 cells following this compound treatment.
Materials:
-
MV-4-11 cells treated with this compound and controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-p-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated cells in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
References
Determining the IC50 of OXFBD02 in Cancer Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXFBD02 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4).[1] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic readers that regulate gene transcription.[1][2] By binding to acetylated lysine (B10760008) residues on histones, BRD4 recruits transcriptional machinery to specific genomic locations, activating gene expression.[1] Dysregulation of BRD4 activity is implicated in the pathogenesis of various diseases, including cancer.[1][3] this compound exerts its therapeutic effects by competitively binding to the acetyl-lysine binding pocket of BRD4(1), which prevents its association with chromatin. This leads to the downregulation of BRD4-target genes, most notably the master oncogene MYC.[1] Additionally, this compound has been shown to inhibit the interaction between BRD4(1) and the RelA subunit of NF-κB, suggesting a role in modulating inflammatory signaling pathways.[1][4]
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[5] These application notes provide detailed protocols for determining the IC50 value of this compound in cancer cell lines using common cell viability assays.
Data Presentation: Quantitative Summary of this compound Activity
The IC50 of this compound can vary significantly depending on the cancer cell line.[6] The following table summarizes known quantitative data for this compound and provides a template for presenting experimentally determined values.
| Parameter | Value | Cell Line(s) | Cancer Type | Assay Used | Reference(s) |
| IC50 for BRD4(1) | 382 nM | Biochemical Assay | N/A | Biochemical Assay | [1][4] |
| Cytotoxicity IC50 | 0.794 nM | MV-4-11 | Acute Myeloid Leukemia | Not Specified | [1] |
| Cytotoxicity IC50 | >10 µM | A549, H1975 | Lung Adenocarcinoma | Not Specified | [1] |
| Cytotoxicity IC50 | >100 µM | U2OS | Osteosarcoma | Not Specified | [1] |
| Cytotoxicity IC50 | >100 µM | HeLa | Cervical Cancer | Not Specified | [1] |
| User-Determined IC50 | e.g., X.XX µM | e.g., A549 | e.g., Lung Carcinoma | e.g., MTT Assay | Internal Data |
| User-Determined IC50 | e.g., Y.YY µM | e.g., MCF-7 | e.g., Breast Adenocarcinoma | e.g., CellTiter-Glo | Internal Data |
Signaling Pathway of this compound
This compound primarily impacts the c-MYC oncogenic pathway and the NF-κB inflammatory pathway by inhibiting BRD4(1).[1]
Caption: Simplified BRD4 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Two common and robust methods for determining the IC50 of this compound are the MTT and CellTiter-Glo® assays.
Protocol 1: IC50 Determination using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[7][8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and determine viability (should be >90%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9][10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).[7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time, typically 72 hours for BRD4 inhibitors.[6]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium without disturbing the formazan crystals.[11]
-
Add 150 µL of solubilization solution to each well to dissolve the crystals.[9][11]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][9]
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates[13]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit[13]
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use opaque-walled plates to prevent luminescence signal crossover.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
CellTiter-Glo® Assay and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a luminometer.[11]
-
Experimental and Data Analysis Workflow
Caption: Workflow for determining the IC50 of this compound.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/luminescence of the "no-cell control" wells from all other readings.[7]
-
Normalization: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).[13][14]
-
Curve Fitting: Plot the percent viability against the logarithm of the this compound concentration.[14]
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[7][14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure thorough but gentle mixing of assay reagents in each well.[6] |
| Unexpectedly low or no effect of this compound | Incorrect drug concentration, insufficient incubation time, cell line resistance. | Verify the concentration of your this compound stock solution. A typical incubation time for BRD4 inhibitors is 72 hours.[6] Consider that the IC50 value can vary significantly between cell lines. It may be necessary to test a wider range of this compound concentrations.[6] |
| Discrepancy between metabolic assay (e.g., MTT) and cell count (e.g., Trypan Blue) | This compound may be causing a cytostatic (inhibition of proliferation) rather than a cytotoxic (cell-killing) effect.[6] | Metabolic assays measure cellular activity, which may decrease without immediate cell death.[1][6] Use a direct cell counting method or an apoptosis assay to confirm whether the cells are dying or have just stopped proliferating.[6] |
| Absorbance values in treated wells are higher than in control wells | Compound interference with the assay reagent or induction of metabolic activity at low concentrations. | Run a control plate with the compound and assay reagent in the absence of cells to check for direct chemical interactions. |
Logical Relationship for Data Interpretation
Caption: Logical flow for IC50 determination and interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. benchchem.com [benchchem.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
Application Notes and Protocols for OXFBD02: AlphaScreen and TR-FRET Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to OXFBD02
This compound is a selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which function as epigenetic "readers."[3][4] These proteins play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[3] This interaction facilitates the recruitment of transcriptional machinery to specific gene locations, thereby promoting the expression of genes involved in cellular processes such as cell cycle progression and inflammation.[3]
This compound exerts its therapeutic effects by competitively binding to the acetyl-lysine binding pocket of BRD4's first bromodomain, which prevents its association with chromatin.[4][5] This disruption leads to the downregulation of BRD4-dependent genes.[3][4] A key downstream target of this inhibition is the NF-κB signaling pathway.[5] BRD4 is known to bind to the acetylated RelA subunit of NF-κB, promoting its transcriptional activity and the expression of pro-inflammatory and pro-survival genes. By preventing this interaction, this compound suppresses NF-κB-mediated gene transcription, which is central to its anti-cancer and anti-inflammatory properties.[5]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound inhibits BRD4 and subsequently modulates the NF-κB signaling pathway.
Caption: Inhibition of BRD4-mediated transcription by this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target Domain | Assay Type | Reference(s) |
| IC50 | 382 nM | BRD4(1) | Biochemical Assay | [1][2][3][5] |
| Selectivity | 2-3 fold | BRD4(1) over CBP | Biochemical Assay | [2] |
| Cellular Effect | Reduces viability of lung adenocarcinoma and attenuates proliferation of MV-4-11 leukemia cells. | N/A | Cell-based Assays | [2] |
Principles of Proximity-Based Assays
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive, homogeneous assay technology used to study biomolecular interactions.[6][7] The core of the technology relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[6] When these beads are brought into close proximity (within ~200 nm) by a biological interaction, a cascade of chemical reactions occurs.[6][7] Upon excitation with a laser at 680 nm, the Donor bead converts ambient oxygen into a high-energy, short-lived singlet oxygen molecule.[8][9] If an Acceptor bead is nearby, the singlet oxygen diffuses and triggers a chemiluminescent reaction within the Acceptor bead, which ultimately results in the emission of light at 520-620 nm.[6][8] This signal is highly amplified, with a single donor bead capable of generating up to 60,000 singlet oxygen molecules per second.[9] The homogeneous nature of the assay, requiring no wash steps, makes it highly suitable for high-throughput screening (HTS).[6][8]
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
TR-FRET is a detection technology that combines Time-Resolved Fluorescence (TRF) with Förster Resonance Energy Transfer (FRET).[10] It is widely used for analyzing binding events and in high-throughput drug screening.[10] The principle of TR-FRET is based on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 20-90 Å).[10][11] In TR-FRET, lanthanide-based fluorophores are used as donors due to their long emission lifetimes.[10] This allows for a time-delayed measurement, which effectively eliminates short-lived background fluorescence and autofluorescence from samples, leading to a high signal-to-noise ratio.[10][12] When the donor and acceptor are brought together by a molecular interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[13] The ratio of the acceptor to donor emission is used to quantify the interaction.[12]
Experimental Workflows and Protocols
AlphaScreen Assay for this compound IC50 Determination
The following diagram illustrates the experimental workflow for determining the IC50 of this compound against the BRD4(1)-histone interaction using an AlphaScreen assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. berthold.com [berthold.com]
- 8. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 12. dcreport.org [dcreport.org]
- 13. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
Application Notes and Protocols for In Vitro Cell Permeability and Uptake of OXFBD02
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXFBD02 is a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)), a key protein involved in the regulation of gene expression.[1][2][3] Its efficacy is dependent on its ability to cross the cell membrane and reach its intracellular target. These application notes provide detailed protocols for assessing the in vitro cell permeability and cellular uptake of this compound, crucial parameters for its preclinical development. The provided methodologies are standard assays used in drug discovery to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of small molecule inhibitors.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₃ | [1] |
| Molecular Weight | 295.33 g/mol | [1] |
| CAS Number | 1429129-68-9 | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol (B145695) with gentle warming. | [1] |
| Biological Activity | Selective inhibitor of BRD4(1) with an IC₅₀ of 382 nM. Described as cell permeable. | [2][3] |
I. Cell Permeability Assessment using the Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[4][5][6] The assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the epithelial barrier of the small intestine.[6]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol allows for the determination of the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, which can indicate the potential for active efflux.[6]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), and a known P-gp substrate (e.g., Digoxin)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an EVOM meter. Monolayers with TEER values > 200 Ω·cm² are suitable for the assay.[7]
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after incubation. A permeability of < 1% indicates a tight monolayer.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS at 37°C.
-
For Apical-to-Basolateral (A-B) Permeability:
-
Add HBSS (pH 6.5) containing the test concentration of this compound (e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh HBSS (pH 7.4) to the basolateral (receiver) compartment.
-
-
For Basolateral-to-Apical (B-A) Permeability:
-
Add HBSS (pH 7.4) containing the same concentration of this compound to the basolateral (donor) compartment.
-
Add fresh HBSS (pH 7.4) to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).
-
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio ≥ 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[5]
-
-
Data Presentation: Caco-2 Permeability of this compound (Hypothetical Data)
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | 15.2 ± 1.8 | 18.5 ± 2.1 | 1.22 | High |
| Atenolol (Low Permeability Control) | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.20 | Low |
| Propranolol (High Permeability Control) | 25.1 ± 2.5 | 28.3 ± 3.0 | 1.13 | High |
| Digoxin (P-gp Substrate Control) | 1.2 ± 0.3 | 15.8 ± 1.9 | 13.17 | Low (efflux) |
Data are presented as mean ± standard deviation (n=3). This is illustrative data and not actual experimental results for this compound.
Workflow for Caco-2 Permeability Assay
Caption: Workflow of the bidirectional Caco-2 permeability assay.
II. Cellular Uptake of this compound
Understanding the extent and rate of cellular uptake is critical for determining the intracellular concentration of this compound available to engage with its target, BRD4.
Experimental Protocol 1: Quantitative Cellular Uptake by LC-MS/MS
This protocol provides a quantitative measure of the intracellular concentration of this compound.
Materials:
-
A suitable cell line (e.g., MV-4-11 leukemia cells, or a lung adenocarcinoma cell line like A549)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Compound Incubation:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh medium containing the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for a specific time course (e.g., 15 min, 30 min, 1h, 2h, 4h).
-
-
Cell Lysis and Sample Preparation:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add a known volume of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Perform protein precipitation on the lysate (e.g., with cold acetonitrile) to prepare the sample for LC-MS/MS analysis.[8]
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the cell lysate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound, typically expressed as pmol/mg of protein.
-
Data Presentation: Time-Dependent Cellular Uptake of this compound (Hypothetical Data)
| Incubation Time | Intracellular this compound (pmol/mg protein) at 1 µM | Intracellular this compound (pmol/mg protein) at 5 µM |
| 15 min | 5.2 ± 0.6 | 28.1 ± 3.2 |
| 30 min | 10.8 ± 1.1 | 55.9 ± 6.1 |
| 1 hour | 18.5 ± 2.0 | 98.3 ± 10.5 |
| 2 hours | 25.1 ± 2.7 | 135.4 ± 14.8 |
| 4 hours | 24.8 ± 2.5 | 133.9 ± 13.9 |
Data are presented as mean ± standard deviation (n=3). This is illustrative data and not actual experimental results for this compound.
Workflow for Quantitative Cellular Uptake Assay
Caption: Workflow for the quantitative cellular uptake assay using LC-MS/MS.
Experimental Protocol 2: Qualitative Cellular Uptake by Fluorescence Microscopy
This protocol allows for the visualization of this compound uptake into cells. Since this compound is not intrinsically fluorescent, a fluorescent derivative or a fluorescently-tagged version would be required. Alternatively, indirect methods using fluorescently labeled antibodies against a downstream target could be employed. For this protocol, we will assume a fluorescently labeled this compound is available.
Materials:
-
Fluorescently labeled this compound
-
Cell line of interest
-
Glass-bottom culture dishes
-
Complete culture medium
-
PBS
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes and allow them to adhere overnight.
-
-
Compound Incubation:
-
Treat the cells with the fluorescently labeled this compound at a desired concentration.
-
Incubate for a specific time period (e.g., 1 hour).
-
-
Staining and Imaging:
-
Wash the cells twice with PBS.
-
Incubate the cells with Hoechst 33342 for 10 minutes to stain the nuclei.
-
Wash the cells again with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the fluorophore and Hoechst.
-
III. Mechanism of Action: Inhibition of BRD4 Signaling
This compound exerts its biological effects by inhibiting the interaction between BRD4 and acetylated histones, which in turn modulates gene transcription.[9] A key downstream effect is the suppression of the NF-κB signaling pathway.[9]
Signaling Pathway of this compound Action
Caption: this compound inhibits BRD4, preventing NF-κB-mediated gene transcription.
Conclusion
The protocols outlined in these application notes provide a framework for the systematic in vitro evaluation of the cell permeability and cellular uptake of this compound. The Caco-2 permeability assay will yield crucial data for predicting oral bioavailability, while the cellular uptake assays will help in understanding the intracellular concentration required for target engagement. This information is vital for the continued development of this compound as a potential therapeutic agent.
References
- 1. Video: Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis [jove.com]
- 2. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application of OXFBD02 in Studying Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing OXFBD02, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)), in the study of inflammatory diseases. The information enclosed details the mechanism of action, experimental protocols, and relevant data to facilitate research into the therapeutic potential of targeting BRD4 in inflammation.
Introduction
Inflammatory diseases are characterized by the dysregulation of signaling pathways that control the expression of pro-inflammatory genes. Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, have emerged as key epigenetic regulators in this process. BRD4 acts as a scaffold, recruiting transcriptional machinery to acetylated histones and transcription factors, thereby promoting the expression of inflammatory mediators.[1][2][3] this compound is a cell-permeable small molecule that selectively inhibits the BRD4(1) bromodomain, preventing its association with acetylated proteins and subsequently downregulating the transcription of inflammatory genes.[4] Its primary mechanism in an inflammatory context involves the suppression of the NF-κB signaling pathway.[1][4]
Mechanism of Action: Inhibition of NF-κB Signaling
This compound exerts its anti-inflammatory effects by disrupting the interaction between BRD4 and the acetylated RelA (p65) subunit of the NF-κB complex.[1][4][5][6] In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the RelA subunit is acetylated.[5][6] This post-translational modification creates a binding site for the bromodomain of BRD4.[6][7] The recruitment of BRD4 to NF-κB target gene promoters enhances the transcription of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[3][8][9] By competitively binding to the acetyl-lysine binding pocket of BRD4(1), this compound prevents this interaction, leading to a significant reduction in the expression of these inflammatory mediators.[1][4]
Data Presentation
The following tables summarize the quantitative data for this compound and the effects of BRD4 inhibition on inflammatory markers, based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Source |
| IC50 for BRD4(1) | 382 nM | Biochemical Assay | [4] |
| Cytotoxicity IC50 (MV-4-11 leukemia cells) | 0.794 µM | Cell Viability Assay | [4] |
| Cytotoxicity IC50 (A549 lung adenocarcinoma cells) | >10 µM | Cell Viability Assay | [4] |
Table 2: Anti-Inflammatory Activity of BRD4 Inhibitors
| Cell/Animal Model | Stimulus | Inhibitor | Endpoint | Result | Source |
| Human Small Airway Epithelial Cells (hSAECs) | Poly(I:C) | BRD4 Inhibitors (compounds 28 & 35) | IL-8, Groβ gene expression | Submicromolar inhibition | [1] |
| Mouse Model of Acute Airway Inflammation | Poly(I:C) | BRD4 Inhibitors (compounds 28 & 35) | Total cells and neutrophils in airway fluid | Significant reduction at 10 mg/kg | [1] |
| Mouse Model of Inflammatory Bowel Disease | DSS | BRD4 Inhibitors (ZL0516 & ZL0590) | Colonic expression of TNF-α, IL-6, IL-17A | Dramatic reduction | [3] |
| HT22 Cells | LPS + ATP | JQ1 | Pyroptosis-related protein expression | Decreased expression | [9] |
| RAW 264.7 Macrophages | LPS | Sulforaphane (B1684495) (as a model anti-inflammatory agent) | NO, TNF-α, IL-1β, IL-6 production | Significant inhibition | [10] |
Signaling Pathway Diagram
References
- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brd4 is on the move during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 Inhibition Protects Against Myocardial Ischemia/Reperfusion Injury by Suppressing Inflammation and Oxidative Stress Through the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 Inhibition Attenuates Inflammatory Pain by Ameliorating NLRP3 Inflammasome-Induced Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OXFBD02 in BRD4 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing OXFBD02, a selective inhibitor of the first bromodomain of Bromodomain-containing protein 4 (BRD4), in various biochemical and cellular assays. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the assessment of BRD4 inhibition.
Introduction to this compound and BRD4
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in transcriptional regulation.[1] It recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, recruiting transcriptional machinery to drive the expression of target genes, including oncogenes like MYC.[1] The inhibition of BRD4 has emerged as a promising therapeutic strategy for cancer and inflammatory diseases.[1][2]
This compound is a cell-permeable small molecule that selectively inhibits the first bromodomain of BRD4 (BRD4(1)). By competitively binding to the acetyl-lysine binding pocket of BRD4(1), this compound disrupts the interaction between BRD4 and acetylated histones, leading to the modulation of gene expression.[3] A significant downstream effect of this inhibition is the suppression of the NF-κB signaling pathway, as BRD4 is known to promote the transcriptional activity of the acetylated RelA subunit of NF-κB.[2]
Quantitative Data for this compound
The following table summarizes the key inhibitory and physicochemical properties of this compound.
| Parameter | Value | Notes |
| Target | BRD4(1) | First bromodomain of human BRD4.[3] |
| IC50 | 382 nM | Half-maximal inhibitory concentration against BRD4(1).[3] |
| Selectivity | 2-3 fold vs. CBP | Exhibits 2-3 fold selectivity for BRD4(1) over the CBP bromodomain. |
| Cellular Activity | Attenuates Proliferation | Reduces the viability of lung adenocarcinoma and MV-4-11 leukemia cell lines. |
| Molecular Weight | 295.33 g/mol | |
| Formula | C₁₈H₁₇NO₃ | |
| Solubility | Soluble in DMSO and Ethanol (B145695) | Soluble to 100 mM in DMSO and to 10 mM in ethanol with gentle warming. |
BRD4 Signaling Pathway and Inhibition by this compound
BRD4 acts as a scaffold protein, binding to acetylated histones on chromatin and recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes. This compound competitively binds to the bromodomains of BRD4, preventing its association with chromatin and thereby inhibiting transcription.
Caption: Inhibition of BRD4-mediated transcription by this compound.
Experimental Protocols
Here we provide detailed protocols for common assays to determine the inhibitory activity of this compound against BRD4.
Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Inhibition Assay
Principle: This assay measures the disruption of the interaction between a biotinylated acetylated histone peptide and a GST-tagged BRD4 protein.[3] Streptavidin-coated Donor beads bind to the biotinylated peptide, while Glutathione-coated Acceptor beads bind to the GST-tagged BRD4.[3] When in close proximity, excitation of the Donor beads generates singlet oxygen, which activates the Acceptor beads to emit light.[4] this compound disrupts the BRD4-peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal.[3]
Caption: AlphaScreen experimental workflow.
Materials and Reagents:
-
Recombinant human BRD4(1) protein (GST-tagged)[3]
-
Biotinylated Histone H4 tetra-acetylated peptide (e.g., H4K5/8/12/16Ac)[3]
-
This compound[3]
-
AlphaScreen Glutathione Acceptor Beads (PerkinElmer)[3]
-
AlphaScreen Streptavidin Donor Beads (PerkinElmer)[3]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4. Add 0.05% CHAPS before use.[5]
-
DMSO
-
384-well white opaque microplates[3]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO.
-
Dilute BRD4(1)-GST and the biotinylated peptide in Assay Buffer to the desired working concentrations.[3]
-
-
Assay Protocol (final volume of 20 µL):
-
Add 5 µL of a mixture containing BRD4(1)-GST and the biotinylated peptide to the wells of a 384-well plate.[3]
-
Add 5 µL of diluted this compound or DMSO (for positive and negative controls).[3]
-
Incubate for 30 minutes at room temperature.[3]
-
Add 5 µL of diluted Glutathione Acceptor beads.[3]
-
Incubate for 30 minutes at room temperature in the dark.[3]
-
Add 5 µL of diluted Streptavidin Donor beads.[3]
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.[3]
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader (emission at 520-620 nm).[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to high (DMSO only) and low (no BRD4(1)) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Inhibition Assay
Principle: This homogeneous assay measures the interaction between a donor fluorophore-labeled BRD4 protein and an acceptor fluorophore-labeled acetylated peptide.[6][7] When the donor (e.g., Europium chelate) and acceptor (e.g., APC) are in close proximity due to the BRD4-peptide interaction, excitation of the donor leads to energy transfer and emission from the acceptor.[8] this compound disrupts this interaction, leading to a decrease in the TR-FRET signal.[6]
Materials and Reagents:
-
BRD4(1) protein labeled with a donor fluorophore (e.g., Europium chelate)[6]
-
Biotinylated acetylated peptide ligand[6]
-
Acceptor fluorophore-labeled streptavidin (e.g., APC)[6]
-
This compound
-
TR-FRET Assay Buffer
-
DMSO
-
384-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Dilute the donor-labeled BRD4(1) and the acceptor-labeled ligand/streptavidin complex in TR-FRET Assay Buffer.
-
-
Assay Protocol (final volume of 20 µL):
-
Data Acquisition:
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).[3]
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AlphaScreen assay.
-
Protocol 3: Cellular Proliferation Assay
Principle: This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.[2] Colorimetric or fluorometric methods, such as MTT, MTS, or CellTiter-Glo, are used to measure metabolic activity, which correlates with the number of viable cells.[2]
Materials and Reagents:
-
Cancer cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear or white-walled microplates
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the serially diluted this compound and a vehicle control (DMSO).[2]
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).[2]
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[2]
-
Incubate as required.
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a plate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
These application notes provide a framework for the investigation of this compound as a BRD4 inhibitor. The detailed biochemical and cellular assay protocols will enable researchers to accurately determine its potency and efficacy. The provided quantitative data and pathway diagrams offer a solid foundation for interpreting experimental results and designing further studies in the context of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. columbiabiosciences.com [columbiabiosciences.com]
Application Notes and Protocols for OXFBD02 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing OXFBD02, a selective inhibitor of the first bromodomain (BD1) of BRD4, in the study of epigenetic mechanisms in cancer. The following sections detail the compound's mechanism of action, quantitative data, key signaling pathways, and detailed protocols for relevant experiments.
Introduction
This compound is a small molecule inhibitor that selectively targets the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BRD4 acts as an epigenetic "reader," recognizing and binding to acetylated lysine (B10760008) residues on histones, which is a key mechanism for activating gene transcription.[1][2] In many cancers, the dysregulation of BRD4 activity is a critical driver of oncogene expression, particularly the master oncogene MYC.[1][2] this compound competitively binds to the acetyl-lysine binding pocket of BRD4(1), preventing its association with chromatin. This action leads to the downregulation of BRD4 target genes, thereby inhibiting cancer cell proliferation and survival.[1][2] Additionally, this compound has been shown to modulate the NF-κB inflammatory signaling pathway.[1][2]
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a reference for experimental design.
| Parameter | Value | Cell Line(s) | Assay Type | Reference(s) |
| IC50 for BRD4(1) | 382 nM | - | Biochemical Assay | [1][2] |
| Cytotoxicity IC50 | 0.794 nM | MV-4-11 (Acute Myeloid Leukemia) | Cell Viability Assay | [1][2] |
| >10 µM | A549, H1975 (Lung Adenocarcinoma) | Cell Viability Assay | [1][2] | |
| >100 µM | U2OS (Osteosarcoma), HeLa (Cervical Cancer) | Cell Viability Assay | [1][2] |
Signaling Pathways
This compound primarily exerts its anti-cancer effects by modulating the BRD4-MYC and BRD4-NF-κB signaling pathways.
BRD4-MYC Signaling Pathway
BRD4 is a critical regulator of MYC gene transcription. It binds to the promoter and enhancer regions of MYC, recruiting the transcriptional machinery necessary for its expression.[3][4] this compound disrupts this interaction, leading to the downregulation of MYC and its target genes, which are involved in cell cycle progression and proliferation.[1][2]
Caption: BRD4-MYC signaling pathway and the inhibitory effect of this compound.
BRD4-NF-κB Signaling Pathway
BRD4 also plays a crucial role in the inflammatory response by co-activating the NF-κB signaling pathway. It achieves this by binding to the acetylated RelA subunit of NF-κB, promoting the transcription of pro-inflammatory and pro-survival genes.[1][5] By inhibiting BRD4, this compound can suppress NF-κB-mediated gene transcription, which is often dysregulated in cancer.[1][5]
Caption: BRD4-NF-κB signaling pathway and the inhibitory role of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include untreated control wells and blank (media only) wells. A typical incubation time for BRD4 inhibitors is 72 hours.[6]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for determining cell viability using an MTT assay.
Western Blot Analysis
This protocol allows for the detection of changes in protein expression levels (e.g., MYC, p-p65) following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-p65, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run to separate proteins by size.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again and add the chemiluminescent substrate.[7]
-
Imaging: Capture the signal using an imaging system and perform densitometric analysis.[7]
References
- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Metabolic Stability of OXFBD02
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments aimed at improving the metabolic stability of OXFBD02, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)).
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it a concern for this compound?
A1: Metabolic stability refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. A compound with low metabolic stability, like this compound, is rapidly cleared from the body, which can lead to a short duration of action and reduced therapeutic efficacy. Improving metabolic stability is crucial for developing this compound into a viable drug candidate with a better pharmacokinetic profile.
Q2: Which enzyme systems are likely responsible for the metabolism of this compound?
A2: The primary enzymes responsible for the metabolism of many xenobiotics (foreign compounds) are the Cytochrome P450 (CYP) enzymes, which are part of Phase I metabolism.[1][2] These enzymes introduce or expose functional groups on the drug molecule. Following Phase I, Phase II enzymes may further modify the compound to increase its water solubility and facilitate excretion. While the specific CYP isoforms that metabolize this compound have not been publicly detailed, it is highly probable that one or more CYP enzymes are involved in its rapid clearance.
Q3: What are the key in vitro assays to assess the metabolic stability of this compound and its analogs?
A3: The two most common and informative in vitro assays are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver that are rich in Phase I enzymes like CYPs. It's a cost-effective, high-throughput method to quickly assess a compound's susceptibility to oxidative metabolism.[3]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes. This provides a more comprehensive view of a compound's metabolic fate.[4][5]
Q4: How can the metabolic stability of this compound be improved?
A4: Improving metabolic stability typically involves medicinal chemistry efforts focused on structure-activity relationship (SAR) studies. By identifying the "metabolic hotspots" on the this compound molecule (the sites most prone to enzymatic degradation), chemists can make structural modifications to block or slow down metabolism. This could involve replacing a susceptible hydrogen atom with a deuterium (B1214612) or a halogen, or altering a functional group to be less recognizable by metabolic enzymes.
Q5: I am observing solubility issues with this compound in my in vitro assays. What can I do?
A5: this compound has low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.[6] When diluting this stock into aqueous buffers for your experiment, precipitation can occur. To mitigate this, you can try:
-
Increasing the final DMSO concentration in your assay, ensuring it remains at a non-toxic level for your cells (typically ≤ 0.5%).[7]
-
Pre-warming your aqueous buffer to 37°C before adding the this compound stock solution.[6]
-
Adding the DMSO stock to the buffer while vortexing to ensure rapid dispersion.[6]
-
Using sonication to help dissolve any small particles.[6]
Troubleshooting Guides
Guide 1: Inconsistent Results in Microsomal Stability Assay
| Observed Problem | Potential Cause | Troubleshooting Step |
| High variability between replicate wells. | Pipetting errors leading to inconsistent concentrations of the compound, microsomes, or cofactors. | Use calibrated pipettes and ensure thorough mixing. For higher precision, consider using automated liquid handlers. |
| Inconsistent incubation times or temperatures. | Ensure a consistent and accurate timing for initiating and stopping the reaction in all wells. Use a temperature-controlled incubator or water bath. | |
| Issues with the analytical method (e.g., LC-MS/MS). | Verify the stability and response of the analytical instrument with known standards. Ensure the internal standard is appropriate and consistently added. | |
| Compound appears more stable than expected or stability varies between experiments. | Degradation of the NADPH cofactor. | Prepare NADPH solutions fresh for each experiment and keep them on ice during use. |
| Precipitation of this compound in the incubation mixture due to its low solubility. | Decrease the initial concentration of this compound. Increase the final percentage of the organic solvent (e.g., DMSO) in the incubation, ensuring it does not inhibit enzyme activity (typically <1%).[6] | |
| The rate of disappearance is too rapid to measure accurately. | The concentration of microsomal protein is too high for a labile compound like this compound. | Reduce the microsomal protein concentration in the assay and/or use shorter incubation time points. |
| No metabolism is observed for the positive control compound. | Inactive microsomes or incorrect cofactor preparation. | Use a new batch of microsomes and verify their activity. Ensure the NADPH regenerating system is prepared correctly and is active. |
Guide 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
| Observed Problem | Potential Cause | Troubleshooting Step |
| This compound is unstable in microsomes but appears more stable in hepatocytes. | High non-specific binding to hepatocytes, reducing the free concentration of the compound available for metabolism. | Determine the fraction of the compound that is unbound in the hepatocyte incubation (fu_hep) and use this value to correct the clearance calculations. |
| Involvement of Phase II metabolism that is not captured in the microsomal assay. | This is an expected outcome if Phase II metabolism is significant. Analyze the hepatocyte assay samples for the formation of conjugated metabolites. | |
| Poor correlation between in vitro data and preliminary in vivo findings. | Other clearance pathways are significant in vivo (e.g., renal excretion). | Investigate other potential clearance mechanisms. |
| The in vitro systems may not fully replicate the in vivo environment. | Consider using more complex in vitro models if available, such as 3D liver models or liver spheroids. |
Quantitative Data Summary
The following table summarizes the reported in vitro metabolic stability data for this compound and its more stable analog, OXFBD04.
| Compound | Target | IC50 for BRD4(1) | Metabolic Half-life (t½) in human liver microsomes |
| This compound | Selective BRD4(1) inhibitor | 382 nM | 39.8 min |
| OXFBD04 | Potent and selective BRD4 inhibitor | 166 nM | 388 min |
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound due to Phase I metabolism.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
Positive control compounds (e.g., testosterone, verapamil)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) with an internal standard (for stopping the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Create a working solution of this compound (e.g., 100 µM in a suitable solvent).
-
On ice, thaw the human liver microsomes and the NADPH regenerating system components.
-
Prepare the incubation mixture containing phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).[8]
-
-
Incubation Setup:
-
In a 96-well plate, add the microsomal incubation mixture.
-
Add the this compound working solution to the wells (final concentration typically 1 µM).
-
Include control wells: a negative control without the NADPH regenerating system and a positive control with a known substrate.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[9]
-
-
Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.
-
-
Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from the incubation wells and add them to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t½ = -0.693 / slope) from the linear regression of the initial time points.
-
Calculate the intrinsic clearance (CLint).
-
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of this compound considering both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
This compound
-
Positive control compounds
-
Ice-cold acetonitrile with an internal standard
-
Multi-well plates (e.g., 24-well or 48-well)
-
Humidified incubator with CO2 supply (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[5]
-
-
Incubation Setup:
-
Add the hepatocyte suspension to the wells of a multi-well plate.
-
Add the this compound working solution (final concentration typically 1 µM).
-
Include negative control wells (e.g., heat-inactivated hepatocytes) to assess non-enzymatic degradation.[10]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.[4]
-
-
Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from the incubation wells and terminate the reaction by adding them to ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to pellet cell debris.
-
-
Analysis:
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining this compound.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described in the microsomal stability assay protocol.
-
Visualizations
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Inhibition of BRD4-mediated NF-κB signaling by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
OXFBD02 Technical Support Center: Solubility and Experimental Guidance
For researchers, scientists, and drug development professionals working with the selective BRD4 inhibitor OXFBD02, achieving optimal solubility and consistent experimental results is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound in various experimental settings.
Solubility Data
The solubility of this compound in common organic solvents is a critical factor for the preparation of stock solutions and subsequent dilutions for in vitro and in vivo assays. The following table summarizes the available quantitative solubility data.
| Solvent | Molar Solubility | Mass Solubility | Source |
| DMSO | ~33.8 mM - 338.6 mM | ~10 mg/mL - 100 mg/mL | [1] |
| Sparingly soluble | 1-10 mg/mL | [2] | |
| Ethanol | ~0.34 mM - 3.4 mM | ~0.1 - 1 mg/mL (Slightly soluble) | [2] |
| up to 10 mM | ~2.95 mg/mL (with gentle warming) | [1] |
Note: The molecular weight of this compound is 295.33 g/mol .[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that users may encounter during their experiments with this compound.
Q1: I am having difficulty dissolving the solid this compound.
A1: this compound has low aqueous solubility. For initial stock solutions, it is crucial to use an appropriate organic solvent.[3]
-
Recommended Solvent: Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions (e.g., up to 100 mM).[1][3]
-
Alternative Solvent: Ethanol can also be used to prepare stock solutions up to 10 mM, although gentle warming may be required to fully dissolve the compound.[1][3]
-
Procedure: Ensure the solid is completely dissolved in the organic solvent before making any further dilutions into aqueous buffers. Vortexing and gentle warming (e.g., in a 37°C water bath) can aid dissolution.[3]
Q2: My this compound solution precipitates when I dilute my DMSO stock in an aqueous buffer for my cell-based assay.
A2: This is a common issue due to the lower solubilizing capacity of aqueous buffers compared to DMSO. The final concentration of DMSO may be too low to maintain the solubility of this compound.[3] Here are several strategies to mitigate this:
-
Increase Final DMSO Concentration: For many cell lines, a final DMSO concentration of 0.1-0.5% is tolerable. It is advisable to test the tolerance of your specific cell line to DMSO.[3]
-
Use Pre-Warmed Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound/DMSO stock can help maintain solubility.[3]
-
Vigorous Mixing: Add the DMSO stock to the aqueous buffer with vigorous vortexing to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.[3]
-
Intermediate Dilution: Consider a serial dilution approach. Instead of diluting the high-concentration DMSO stock directly into the final aqueous buffer, create an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol.[3]
Q3: I observe visible particles or cloudiness in my prepared this compound solution.
A3: This indicates that the solubility limit of this compound in the chosen solvent or buffer has been exceeded.
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up aggregates and facilitate dissolution.[3]
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Note that this will result in a saturated solution with a lower concentration of the compound than initially intended.[3]
-
Re-evaluate Concentration: Determine if a lower, fully solubilized concentration of this compound would be sufficient for your experiment.[3]
Q4: My experimental results are inconsistent, and I suspect it might be due to the compound's concentration.
A4: this compound may be slowly precipitating out of solution over the course of your experiment, especially at physiological temperatures (37°C).
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions for each experiment. Avoid using stock solutions that have been stored for extended periods, particularly after dilution in aqueous buffers.[3]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the required amount of solid this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.95 mg of this compound (Molecular Weight = 295.33 g/mol ).[3]
-
Add the appropriate volume of DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.[3]
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.[3]
-
Store the stock solution at -20°C or -80°C for long-term storage.
Visualized Workflows and Signaling Pathways
Experimental Workflow for Solution Preparation
The following diagram illustrates a typical workflow for preparing a working solution of this compound for an in vitro assay.
BRD4 Signaling Pathway and Inhibition by this compound
This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4.[1][2][4][5][6][7] By binding to the acetyl-lysine binding pocket of BRD4, this compound prevents its interaction with acetylated histones, thereby suppressing the transcription of target genes, such as those regulated by NF-κB.[8]
References
- 1. bio-techne.com [bio-techne.com]
- 2. OXF BD 02 | CAS#:1429129-68-9 | Chemsrc [chemsrc.com]
- 3. deerfos.com [deerfos.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Acetonitrile as a substitute for ethanol/propylene oxide in tissue processing for transmission electron microscopy: comparison of fine structure and lipid solubility in mouse liver, kidney, and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: OXFBD02 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the BRD4 inhibitor, OXFBD02, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)).[1] It competitively binds to the acetyl-lysine binding pocket of BRD4(1), preventing its association with acetylated histones.[2][3] This disrupts the recruitment of transcriptional machinery, leading to the downregulation of target genes, notably the oncogene c-MYC and components of the NF-κB signaling pathway.[2][4]
Q2: Which signaling pathways are primarily affected by this compound?
A2: this compound primarily impacts the c-MYC oncogenic pathway and the NF-κB inflammatory pathway through its inhibition of BRD4(1).[2][4]
Q3: What are the known in vitro IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for BRD4(1) in biochemical assays is 382 nM.[1][2] Cytotoxicity IC50 values vary depending on the cell line.[2]
Q4: What are the potential on-target toxicities associated with sustained BRD4 inhibition in vivo?
A4: Sustained in vivo inhibition of BRD4 may lead to on-target toxicities that were not anticipated from initial preclinical studies with first-generation BET inhibitors.[5] These can include effects on highly proliferative tissues. For example, inducible in vivo silencing of Brd4 has been shown to cause depletion of T lymphocytes and stem cells, as well as a loss of intestinal stem, Paneth, and secretory cells.[5] Researchers should carefully monitor for such toxicities in their in vivo studies.
Troubleshooting Guide
Issue 1: Poor Compound Solubility and Formulation
-
Problem: this compound, like many small molecule inhibitors, may exhibit poor aqueous solubility, leading to challenges in preparing a suitable formulation for in vivo administration. This can result in precipitation, inaccurate dosing, and low bioavailability.
-
Solutions:
-
Vehicle Selection: Conduct solubility tests in various biocompatible vehicles to find an optimal one. Common vehicles for in vivo studies include a mixture of DMSO, PEG300, Tween 80, and saline or water. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
Formulation Strategies: Consider using co-solvents, surfactants, or cyclodextrins to improve solubility.[4]
-
Particle Size Reduction: Techniques like micronization can increase the surface area and improve the dissolution rate.
-
Issue 2: Inconsistent Efficacy or High Variability Between Animals
-
Problem: Significant variation in tumor growth inhibition or other efficacy endpoints between animals in the same treatment group.
-
Solutions:
-
Dosing Accuracy: Ensure precise and consistent administration of the compound. For oral gavage, ensure the compound is in a homogenous suspension and is well-mixed before each dose. For intravenous injections, check for any precipitation in the formulation.
-
Animal Health and Acclimatization: Ensure all animals are healthy, of a similar age and weight, and have been properly acclimatized to the facility and handling procedures before the start of the experiment.
-
Tumor Implantation: If using a xenograft model, ensure consistent tumor cell numbers and implantation technique.
-
Issue 3: Observed Toxicity in Treated Animals
-
Problem: Animals treated with this compound show signs of toxicity, such as weight loss, lethargy, ruffled fur, or gastrointestinal issues.
-
Solutions:
-
Dose-Range Finding Study: Before commencing a large-scale efficacy study, perform a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Monitor Animal Health: Implement a comprehensive animal health monitoring plan, including daily observation and regular body weight measurements.
-
Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs to identify any potential tissue damage. As sustained BRD4 inhibition can affect the intestine, pay close attention to this tissue.[5]
-
Issue 4: Lack of Efficacy
-
Problem: this compound does not show the expected therapeutic effect in the in vivo model.
-
Solutions:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the exposure of this compound in the plasma and, if possible, in the tumor tissue. A lack of efficacy could be due to rapid metabolism or poor bioavailability.
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the modulation of a target biomarker in vivo to confirm that this compound is engaging its target. For BRD4 inhibitors, this could include measuring the downregulation of c-MYC expression in tumor tissue.
-
Re-evaluate the Animal Model: Ensure that the chosen animal model is appropriate and that the disease is dependent on the BRD4 pathway.
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) / Assay | Reference(s) |
| IC50 for BRD4(1) | 382 nM | Biochemical Assay | [1][2] |
| Cytotoxicity IC50 | 0.794 nM | MV-4-11 (Acute Myeloid Leukemia) | [2] |
| >10 µM | A549, H1975 (Lung Adenocarcinoma) | [2] | |
| >100 µM | U2OS (Osteosarcoma), HeLa (Cervical Cancer) | [2] | |
| Metabolic Half-life (t½) | 39.8 min | Not Specified | [4] |
Experimental Protocols
Generalized In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework. Specific details may need to be optimized for your particular cancer model and experimental goals.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG) for xenograft studies.
-
Animals should be 6-8 weeks old and acclimatized for at least one week before the start of the experiment.
-
-
Cell Culture and Tumor Implantation:
-
Culture the chosen cancer cell line (e.g., MV-4-11 for leukemia models or a relevant solid tumor line) under standard conditions.
-
For solid tumors, subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in 100 µL of a mixture of media and Matrigel) into the flank of each mouse.
-
For disseminated leukemia models, inject cells intravenously.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a fresh formulation of this compound for each dosing day. A common vehicle might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at the predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor growth and body weight throughout the study.
-
Observe the animals daily for any clinical signs of toxicity.
-
The primary efficacy endpoint is typically tumor growth inhibition.
-
-
Study Termination and Tissue Collection:
-
Euthanize the animals when the tumors in the control group reach the maximum allowed size or at a predetermined study endpoint.
-
Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Caption: this compound inhibits BRD4, blocking gene transcription.
Caption: Workflow for an in vivo efficacy study.
References
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Rapid Metabolism of OXFBD02 in Research
For researchers, scientists, and drug development professionals utilizing the BRD4 inhibitor OXFBD02, its rapid metabolism can present a significant experimental challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and mitigate this issue, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound show a rapid loss of activity over time. What could be the cause?
A1: The primary cause is likely the rapid metabolism of this compound. This compound is known to have a short metabolic half-life.[1][2] The 3,5-dimethylisoxazole (B1293586) motif within this compound's structure is susceptible to bioactivation, leading to the formation of reactive metabolites and subsequent degradation of the parent compound.[3]
Q2: How can I confirm that rapid metabolism is the issue in my experiments?
A2: You can perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. By incubating this compound with these systems and quantifying its concentration over time using LC-MS/MS, you can determine its metabolic half-life. A short half-life would confirm rapid metabolism.
Q3: What is the metabolic half-life of this compound?
A3: In human liver microsomes, the metabolic half-life of this compound has been reported to be approximately 39.8 minutes.[1][2]
Q4: Are there any analogs of this compound with improved metabolic stability?
A4: Yes, a structurally related compound, OXFBD04, was developed to address the metabolic instability of this compound. OXFBD04 demonstrates significantly improved metabolic stability, with a reported half-life of approximately 388 minutes in human liver microsomes.[1][2]
Q5: What are the primary metabolic pathways for this compound?
A5: While the specific cytochrome P450 (CYP) enzymes have not been definitively identified in the available literature, the bioactivation of the 3,5-dimethylisoxazole moiety is a key metabolic pathway.[3] This can lead to the formation of reactive quinone and quinone-methide species.[3]
Q6: How can I reduce the metabolic degradation of this compound in my in vitro assays?
A6: Consider the following strategies:
-
Use of a More Stable Analog: If experimentally feasible, switching to OXFBD04 is the most direct approach to overcome the metabolic instability.
-
Co-incubation with Metabolic Inhibitors: While the specific CYP enzymes are not confirmed, you can use a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) in your in vitro system to assess if metabolism is reduced.
-
Use of Enzyme-Deficient Systems: For certain mechanistic studies, using cell lines with low metabolic capacity or subcellular fractions lacking key metabolic enzymes could be an option.
Q7: I am planning an in vivo study with this compound in mice. What challenges should I anticipate?
A7: Due to its rapid metabolism, achieving and maintaining therapeutic concentrations of this compound in vivo can be challenging. This may necessitate more frequent dosing or higher doses to observe a biological effect. Careful pharmacokinetic profiling is essential to correlate plasma concentrations with pharmacological outcomes.
Q8: What are suitable dosing vehicles and administration routes for in vivo studies with this compound?
A8: For BRD4 inhibitors, which often have limited aqueous solubility, common vehicles for oral gavage include 0.5% carboxymethyl cellulose (B213188) (CMC) with 0.25% Tween 80 in sterile water.[4] For intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injections, formulations such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline are often used.[4] The choice of vehicle and route should be optimized based on the specific experimental design and compound solubility.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results with this compound
| Possible Cause | Troubleshooting Step |
| Inconsistent metabolic activity between experimental setups. | Standardize the source and lot of liver microsomes or hepatocytes. Ensure consistent incubation times and conditions. |
| Degradation of this compound in stock solutions. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately (e.g., at -20°C or -80°C in aliquots to avoid freeze-thaw cycles). |
| Variability in cell-based assays due to differing metabolic capacities of cell lines. | Characterize the metabolic capacity of your cell line. If high, consider the strategies mentioned in FAQ A6. |
Issue 2: Poor In Vivo Efficacy of this compound
| Possible Cause | Troubleshooting Step |
| Sub-therapeutic plasma concentrations due to rapid metabolism. | Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model. Adjust the dosing regimen (dose and frequency) based on these parameters. |
| Inappropriate dosing vehicle leading to poor absorption. | Test the solubility and stability of this compound in your chosen vehicle before starting the in vivo study. Consider alternative formulations if absorption is poor. |
| Insufficient target engagement at the given dose. | Measure target engagement in tumors or relevant tissues (e.g., by assessing downstream markers of BRD4 inhibition) to correlate with plasma concentrations. |
Data Presentation
Table 1: Comparative In Vitro Metabolic Stability of this compound and OXFBD04
| Compound | Target | IC50 for BRD4(1) | Metabolic Half-life (t½) in Human Liver Microsomes |
| This compound | Selective BRD4(1) inhibitor | 382 nM | 39.8 min |
| OXFBD04 | Potent and selective BRD4 inhibitor | 166 nM | 388 min |
Data sourced from references[1][2]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold, with an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of this compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add HLM to the phosphate buffer to a final concentration of 0.5 mg/mL.
-
Add the this compound working solution to the HLM suspension.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression is used to calculate the half-life (t½ = -0.693 / slope).
Protocol 2: In Vivo Pharmacokinetic Study in Mice (General Protocol)
Objective: To determine the key pharmacokinetic parameters of this compound after a single dose.
Materials:
-
This compound
-
Appropriate dosing vehicle (e.g., 0.5% CMC with 0.25% Tween 80 in water for oral administration)
-
Male CD-1 or similar mouse strain (6-8 weeks old)
-
Dosing needles (for oral gavage or injection)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system
Methodology:
-
Formulate this compound in the chosen vehicle to the desired concentration.
-
Administer a single dose of this compound to a cohort of mice (e.g., 10 mg/kg via oral gavage).
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (typically via retro-orbital or tail vein bleed under anesthesia).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples (e.g., by protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Putative metabolic pathway of this compound.
References
- 1. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
OXFBD02 degradation and storage conditions
Welcome to the technical support center for OXFBD02. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use, storage, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions. Adherence to these guidelines will minimize degradation and ensure experimental reproducibility.
| Format | Storage Temperature | Duration | Notes |
| Solid (Powder) | +4°C[1][2] | ≥ 4 years[3] | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C or -80°C[4][5] | Up to 1 month at -20°C, up to 6 months at -80°C[5] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[5] |
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells (typically <0.1-0.5% for DMSO).
| Solvent | Solubility | Notes |
| DMSO | Soluble to 100 mM | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble to 10 mM with gentle warming | Use with caution due to potential evaporation and lower solubility. |
Q3: I am observing a rapid loss of this compound activity in my cell culture experiments. What could be the cause?
A3: A rapid loss of activity is likely due to the metabolic instability of this compound.[6] The compound is known to be rapidly metabolized by liver enzymes, which can also be a factor in cell cultures with metabolically active cells.[6] Consider the following:
-
Metabolic activity of your cell line: Some cell lines have higher metabolic activity than others.
-
Incubation time: For prolonged experiments, the effective concentration of this compound may decrease over time.
-
Serum in media: Components in fetal bovine serum (FBS) can contribute to the metabolism of small molecules.
To address this, you could consider using a higher initial concentration (within non-toxic limits), reducing the incubation time, or using a less metabolically active cell line if appropriate for your experimental goals. For longer-term studies, the more metabolically stable analog, OXFBD04, might be a suitable alternative.[6]
Q4: My experimental results with this compound are inconsistent. What are some potential reasons?
A4: Inconsistent results can stem from several factors related to the handling and use of this compound:
-
Improper storage: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Ensure solutions are properly aliquoted and stored.[4][5]
-
Incomplete solubilization: Ensure the compound is fully dissolved in the solvent before further dilution. Sonication can aid in dissolution.
-
Adsorption to plastics: Small molecules can sometimes adhere to plastic surfaces of labware. Using low-protein-binding plates and tips may help mitigate this.[4]
-
Pipetting errors: Inaccurate pipetting, especially at low volumes, can lead to significant variations in concentration.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect | - Degraded compound: Improper storage or handling. - Insufficient concentration: The concentration used may be too low for the specific cell line or assay. - Low cell permeability: Although generally cell-permeable, uptake can vary between cell types. | - Use a fresh stock solution: Prepare a new stock from solid material. - Perform a dose-response experiment: Determine the optimal concentration for your system. - Verify cell permeability: If possible, use an analytical method like LC-MS to measure intracellular concentrations. |
| High cell toxicity | - Concentration is too high: Exceeding the optimal inhibitory concentration can lead to off-target effects and cytotoxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Contamination: The compound or solvent may be contaminated. | - Determine the IC50 and use concentrations around this value: Conduct a cell viability assay to find the toxic threshold. - Maintain a low final solvent concentration: Typically below 0.5% for DMSO. Include a vehicle-only control. - Use high-purity reagents and sterile techniques. |
| Precipitation in media | - Poor solubility in aqueous solutions: The concentration of this compound may exceed its solubility limit in the cell culture medium. | - Prepare fresh dilutions: Dilute the stock solution in pre-warmed media just before use. - Do not store diluted solutions in aqueous buffers for extended periods. - Visually inspect for precipitates before adding to cells. |
Experimental Protocols
In Vitro Metabolic Stability Assay
This protocol provides a general method for assessing the metabolic stability of this compound.
Principle: The rate of disappearance of a test compound when incubated with liver microsomes is measured over time using LC-MS/MS.
Materials:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
This compound
-
Incubation buffer (e.g., phosphate (B84403) buffer)
-
Acetonitrile (B52724) (for quenching the reaction)
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
Add this compound to the microsome solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile to each aliquot.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life (t½).[6]
Cell Viability Assay
This protocol can be used to determine the cytotoxic effects of this compound on a cell line.
Principle: A colorimetric or luminescent assay is used to measure the metabolic activity of cells, which correlates with the number of viable cells.
Materials:
-
Cell line of interest (e.g., A549, MV-4-11)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach or stabilize overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.[6]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in inhibiting BRD4-mediated gene transcription.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Optimizing OXFBD02 for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for using OXFBD02 in cell-based assays.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. This information should be used as a guide for designing your experiments.
Table 1: Inhibitory Potency of this compound
| Parameter | Target | Value | Assay Type |
|---|
| IC₅₀ | BRD4(1) | 382 nM[1][2][3][4][5] | Biochemical Assay[2] |
Table 2: Cell-Based Activity of this compound
| Parameter | Cell Line | Value |
|---|---|---|
| Cytotoxicity IC₅₀ | MV-4-11 (Acute Myeloid Leukemia) | 0.794 nM[2] |
| Cytotoxicity IC₅₀ | A549, H1975 (Lung Adenocarcinoma) | >10 µM[2] |
| Cytotoxicity IC₅₀ | U2OS (Osteosarcoma), HeLa (Cervical Cancer) | >100 µM[2] |
Signaling Pathway
This compound functions by inhibiting the interaction between the first bromodomain of BRD4 (BRD4(1)) and acetylated histones, which in turn suppresses the transcription of key genes like c-Myc and those regulated by NF-κB.[1][2]
References
troubleshooting inconsistent results with OXFBD02
Here is a technical support center for OXFBD02, designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and ensuring reliable results.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)).[1][2] this compound exerts its anti-cancer and anti-inflammatory effects by preventing the interaction between BRD4 and acetylated histones, which leads to the suppression of NF-κB-mediated gene transcription.[1]
Frequently Asked Questions (FAQs)
Q1: The IC50 value of this compound in my cell-based assay is higher than the published 382 nM. Why is there a discrepancy?
A1: It is common to observe a rightward shift (higher IC50) in cell-based assays compared to biochemical assays. Several factors can contribute to this:
-
Cell Permeability : While this compound is cell-permeable, its ability to reach the intracellular target can be limited by the specific cell line's membrane characteristics.[2][3]
-
Compound Stability : this compound has a known limitation of rapid metabolism, with a reported half-life of about 40 minutes.[1] Degradation during a lengthy cell-based assay will reduce the effective concentration.
-
Efflux Pumps : Cells may actively remove the compound using transporters like P-glycoprotein, lowering the intracellular concentration.[3]
-
Protein Binding : In culture media, this compound may bind to serum proteins, reducing the amount of free compound available to enter the cells.[3]
-
Cell Culture Conditions : Variations in cell density, passage number, and serum batch can significantly alter cellular response.[4]
Q2: My this compound stock solution in DMSO has precipitated after being stored at -20°C. Is it still usable?
A2: Precipitation upon thawing is a common issue, often occurring if the solubility limit is exceeded at low temperatures.[5] To resolve this, gently warm the solution to room temperature and vortex thoroughly to ensure complete re-dissolution before making your working dilutions.[5] To prevent this, consider storing the compound at a slightly lower concentration or preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Q3: How can I confirm that the observed cellular phenotype is a direct result of BRD4 inhibition by this compound?
A3: Distinguishing on-target from off-target effects is critical. Consider the following validation strategies:
-
Use a Negative Control : If available, use a structurally similar but inactive analog of this compound. This compound should not produce the same biological effect.[3]
-
Use a Structurally Unrelated Inhibitor : Employ another BRD4 inhibitor with a different chemical scaffold. If it produces the same phenotype, it strengthens the evidence for an on-target effect.[3]
-
Target Knockdown/Knockout : Use genetic methods like siRNA or CRISPR to reduce BRD4 expression. The resulting phenotype should mimic the effects of this compound treatment.[3]
-
Rescue Experiments : Overexpressing a resistant mutant of BRD4 that this compound cannot bind to should reverse the observed phenotype, confirming the effect is on-target.[4]
Quantitative Data Summary
For context, the binding affinity and metabolic half-life of this compound are compared with its structurally related and optimized analogue, OXFBD04.[1]
| Parameter | This compound | OXFBD04 |
| Target | Selective BRD4(1) inhibitor | Potent and selective BRD4 inhibitor |
| IC50 for BRD4(1) | 382 nM[1][2][6] | 166 nM[1] |
| Metabolic Half-life (t½) | 39.8 min[1] | 388 min[1] |
Troubleshooting Inconsistent Results
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility Between Experiments | Compound Instability: this compound is susceptible to rapid metabolism.[1] Repeated freeze-thaw cycles can also degrade the compound.[4] | Prepare fresh working solutions for each experiment from a stable, frozen stock. Aliquot stock solutions to minimize freeze-thaw cycles.[4][5] |
| Cell Culture Variability: Differences in cell passage number, confluency, or serum batches can alter cellular response.[4] | Standardize cell culture protocols. Use cells within a consistent passage number range and ensure consistent confluency at the time of treatment. | |
| Pipetting Inaccuracy: Small errors in serial dilutions can lead to large variations in final concentrations. | Calibrate pipettes regularly. Use a consistent pipetting technique. | |
| High Background Signal in Assays | Compound Aggregation: At high concentrations, small molecules can form aggregates that lead to non-specific inhibition or assay interference.[3] | Visually inspect solutions for any cloudiness. Include a detergent like 0.01% Triton X-100 in biochemical assay buffers to disrupt potential aggregates.[3] |
| Solvent Toxicity: The final concentration of DMSO may be too high, causing cellular stress or death.[4] | Ensure the final DMSO concentration is low (ideally ≤ 0.1% and not exceeding 0.5%). Run a vehicle-only control to assess solvent effects.[3] | |
| Loss of Compound Effect in Long-Term Assays | Metabolic Degradation: this compound has a short metabolic half-life, leading to a decrease in effective concentration over time.[1] | Replenish the cell culture medium with freshly diluted this compound at regular intervals (e.g., every 12-24 hours) for long-term experiments. |
| Compound Instability in Media: The compound may be unstable in the pH or composition of the cell culture medium.[5] | Assess compound stability in your specific media conditions over the time course of the experiment. |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound in the nucleus.
Caption: Workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
The following are generalized protocols. Specific parameters should be optimized for your particular cell line and laboratory conditions.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the cytotoxic effect of this compound.
Materials:
-
Cancer cell line of interest (e.g., A549 lung adenocarcinoma).[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
DMSO (for dissolving formazan (B1609692) crystals).
-
96-well cell culture plates.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during the binding of this compound to its target, BRD4(1), providing a detailed thermodynamic profile of the interaction.[6]
Materials:
-
Purified, recombinant human BRD4(1) protein.
-
This compound.
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
DMSO (for compound dissolution).
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation: Dialyze the BRD4(1) protein extensively against the ITC buffer. Prepare the this compound solution by dissolving it in a minimal amount of DMSO and then diluting it into the final ITC buffer. The final DMSO concentration must be identical in both the protein and ligand solutions to avoid heat-of-dilution artifacts.
-
Concentration Determination: Accurately determine the concentrations of both the protein and this compound solutions.
-
Instrument Setup: Allow the calorimeter to equilibrate at the desired temperature (e.g., 25°C).
-
Titration: Load the BRD4(1) solution into the sample cell and the this compound solution into the injection syringe. Perform a series of small, sequential injections (e.g., 2-5 µL) of this compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the area under each heat spike to determine the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6]
References
OXFBD02 Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the off-target effects and selectivity profile of OXFBD02, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)). This guide is intended to assist researchers in designing experiments, interpreting data, and troubleshooting potential issues related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a selective inhibitor of the first bromodomain of Bromodomain-containing protein 4 (BRD4(1)) with a reported half-maximal inhibitory concentration (IC50) of 382 nM.[1][2][3]
Q2: What is the known selectivity profile of this compound?
This compound exhibits a degree of selectivity for BRD4(1). It is reported to be 2-3 fold more selective for BRD4(1) over the CREB-binding protein (CBP) bromodomain.[1][2][4] While it has been described as having little affinity for a range of other bromodomains, a comprehensive quantitative screening across a broad panel of bromodomains is not publicly available.[1][2] It is important to note that at higher concentrations (25 µM), this compound has been shown to inhibit CBP.[4][5]
Q3: What is the mechanism of action of this compound?
This compound functions by competitively binding to the acetyl-lysine binding pocket of BRD4(1). This prevents the interaction between BRD4 and acetylated histones, which is a crucial step in the transcriptional activation of target genes. A key downstream effect of this inhibition is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6]
Q4: Are there any known off-target effects I should be aware of when using this compound?
Yes, the primary documented off-target effect is the inhibition of the CBP bromodomain.[4][5] This interaction is significantly weaker than its affinity for BRD4(1), but it can become relevant at higher concentrations of this compound.[4] Researchers should consider this when designing experiments and interpreting results, especially when using concentrations in the micromolar range. For studies requiring very high selectivity, alternative compounds with a better-defined and narrower selectivity profile might be considered.
Troubleshooting Guide
Problem: I am observing unexpected phenotypes in my cellular assays that may be due to off-target effects.
-
Possible Cause: Inhibition of CBP or other unforeseen off-targets, particularly if using high concentrations of this compound.
-
Troubleshooting Steps:
-
Concentration Optimization: Determine the minimal effective concentration of this compound in your specific assay to minimize the risk of off-target engagement.
-
Control Experiments: Include a structurally related but inactive control compound if available. Additionally, using another BRD4 inhibitor with a different chemical scaffold can help to confirm that the observed phenotype is due to BRD4 inhibition.
-
Target Engagement Assays: If possible, perform target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA) in your experimental system to confirm that this compound is interacting with BRD4 at the concentrations used.
-
Phenotypic Rescue: Attempt to rescue the observed phenotype by overexpressing a downstream effector of BRD4 that is independent of the potential off-target.
-
Problem: My in vitro binding assay results are inconsistent.
-
Possible Cause: Issues with assay conditions, reagent quality, or experimental setup.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity and activity of the recombinant BRD4(1) protein and the labeled ligand.
-
Buffer Conditions: Optimize buffer components, including salt concentration and detergents, as these can significantly impact protein stability and binding kinetics.
-
DMSO Concentration: Keep the final DMSO concentration in the assay low and consistent across all wells, as high concentrations of DMSO can interfere with binding interactions.
-
Incubation Times: Ensure that the binding reactions have reached equilibrium by optimizing incubation times.
-
Instrument Settings: Verify that the plate reader settings (e.g., excitation/emission wavelengths, gain) are optimal for the specific assay technology being used (e.g., AlphaScreen, TR-FRET).
-
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. CBP | Notes |
| BRD4(1) | 382[1][2][3] | - | Primary target. |
| CBP | ~764 - 1146 | 2-3 fold lower affinity than BRD4(1)[1][2][4] | Off-target. Inhibited at 25 µM.[4][5] |
Note: A comprehensive selectivity panel with IC50 values for other bromodomains is not publicly available.
Experimental Protocols
Protocol 1: BRD4(1) Inhibition Assay (AlphaScreen)
This protocol outlines a method to determine the IC50 of an inhibitor for BRD4(1) using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Recombinant GST-tagged BRD4(1) protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well OptiPlate™
-
Test compound (e.g., this compound) and DMSO for dilution
-
AlphaScreen-capable microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Test compound or vehicle (DMSO) control.
-
Biotinylated histone peptide solution.
-
GST-tagged BRD4(1) protein solution.
-
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
-
Bead Addition: In subdued light, add the anti-GST Acceptor beads to each well, followed by the Streptavidin-Donor beads.
-
Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.
-
Data Acquisition: Read the plate on a microplate reader (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent BRD4 inhibitor). Calculate the IC50 value by fitting the data to a four-parameter logistic curve.[7][8][9][10][11][12]
Protocol 2: BRD4(1) Inhibition Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibition of the BRD4(1)-ligand interaction.
Materials:
-
Terbium-labeled BRD4(1) (Donor)
-
Dye-labeled acetylated histone peptide (Acceptor)
-
TR-FRET Assay Buffer
-
384-well, low-volume, non-binding plate
-
Test compound (e.g., this compound) and DMSO
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation: Dilute the Tb-labeled BRD4(1) and dye-labeled acceptor peptide in TR-FRET Assay Buffer to their optimal working concentrations.
-
Compound Plating: Add the serially diluted test compound or vehicle control to the wells of the 384-well plate.
-
Reagent Addition: Add the diluted Tb-labeled BRD4(1) and then the dye-labeled acceptor peptide to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes), protected from light.
-
Data Acquisition: Read the plate using a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at the appropriate wavelength for the donor (e.g., 340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm). Normalize the data and calculate the IC50 value as described for the AlphaScreen assay.[13][14][15][16][17]
Visualizations
Caption: Mechanism of action of this compound in inhibiting BRD4(1)-mediated gene transcription.
Caption: A generalized experimental workflow for determining the IC50 value of this compound.
Caption: A simplified diagram of the canonical NF-κB signaling pathway, which is modulated by BRD4.
References
- 1. rndsystems.com [rndsystems.com]
- 2. OXF BD 02 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
OXFBD02 Technical Support Center: Solid Tumor Cell Line Studies
Welcome to the technical support center for OXFBD02. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their solid tumor cell line studies involving this selective BRD4(1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of the first bromodomain of BRD4 (BRD4(1)).[1] Its mechanism of action involves competitively binding to the acetyl-lysine binding pocket of BRD4(1).[1] This prevents BRD4 from associating with acetylated histones on the chromatin, which in turn leads to the downregulation of BRD4-target genes, most notably the oncogene MYC.[1] Additionally, this compound has been shown to inhibit the interaction between BRD4(1) and the RelA subunit of NF-κB, suggesting a role in modulating inflammatory signaling pathways.[1][2]
Q2: I am observing significant variability in the efficacy of this compound across different solid tumor cell lines. Why is this happening?
A2: The cytotoxic efficacy of this compound is highly dependent on the specific cell line being studied.[1] While it shows high potency in some cancer cell lines, many solid tumor cell lines, such as certain lung adenocarcinomas (A549, H1975), osteosarcoma (U2OS), and cervical cancer (HeLa) cell lines, exhibit low sensitivity with IC50 values greater than 10 µM to over 100 µM.[1] This variability can be attributed to the complex and heterogeneous nature of solid tumors, including differences in their genetic makeup, reliance on specific signaling pathways, and the presence of drug resistance mechanisms.[3][4][5]
Q3: My this compound solution is precipitating when I add it to my cell culture medium. How can I resolve this?
A3: this compound has low aqueous solubility, which is a common cause of precipitation.[6] It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO (up to 100 mM) or ethanol (B145695) (up to 10 mM with gentle warming).[6] When diluting the stock into your aqueous cell culture medium, ensure the final DMSO concentration is kept low (typically below 0.5%) to minimize solvent toxicity.[6] To further prevent precipitation, you can try pre-warming the medium to 37°C, adding the DMSO stock with vigorous vortexing for rapid dispersion, or preparing an intermediate dilution in a co-solvent like ethanol.[6]
Q4: Could off-target effects be a concern when using this compound?
A4: While this compound is a selective inhibitor of BRD4(1), it does exhibit a 2-3 fold selectivity for BRD4(1) over the CBP bromodomain. At higher concentrations, there is a potential for off-target effects which could lead to unexpected biological responses or toxicity.[7] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target activity.
Q5: I'm observing a decrease in this compound efficacy in my long-term experiments. What could be the reason?
A5: The metabolic half-life of this compound has been reported to be relatively short (39.8 minutes).[2] In long-term cell culture experiments, the compound may be metabolized by the cells, leading to a decrease in its effective concentration over time. For longer-term studies, it may be necessary to replenish the compound in the culture medium periodically. Additionally, the stability of this compound in aqueous solutions over extended periods at 37°C should be considered, and it is best practice to prepare fresh dilutions for each experiment.[6][7]
Q6: Does the presence of serum in my cell culture medium affect the activity of this compound?
A6: Yes, components in Fetal Bovine Serum (FBS), such as albumin, can bind to small molecules like this compound.[8] This protein binding can reduce the free and bioavailable concentration of the inhibitor, leading to a decrease in its apparent potency.[8] If you observe a lower than expected efficacy, consider performing experiments in lower serum conditions or conducting a serum concentration titration to determine its impact in your specific cell line.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no activity in a solid tumor cell line | Cell line may be inherently resistant. | Test a broader range of concentrations. Confirm target engagement by measuring the downregulation of downstream targets like c-Myc via Western blot.[7] Consider using a more sensitive cell line as a positive control. |
| Precipitation of this compound in aqueous solution | Low aqueous solubility of the compound.[6] | Prepare high-concentration stock in DMSO.[6] Use a final DMSO concentration of 0.1-0.5% in your assay.[6] Pre-warm aqueous buffer to 37°C before adding the compound.[6] Add the DMSO stock with vigorous vortexing.[6] Consider sonication for 5-10 minutes to aid dissolution.[6] |
| Inconsistent results between experiments | Compound degradation or precipitation. Variability in cell culture conditions. | Prepare fresh dilutions of this compound for each experiment.[6] Visually inspect solutions for any signs of precipitation before use.[6] Standardize cell passage number, seeding density, and confluence.[7] |
| High cytotoxicity at low concentrations | On-target toxicity in a highly sensitive cell line. Potential off-target effects. Solvent toxicity. | Perform a dose-response curve to determine the optimal concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).[7] |
| Reduced efficacy in high serum concentrations | Binding of this compound to serum proteins.[8] | Test a range of serum concentrations (e.g., 1%, 5%, 10%) to assess the impact on compound activity.[8] If possible, adapt cells to lower serum conditions for the experiment. |
Quantitative Data Summary
| Parameter | Value | Context | Reference(s) |
| Target | BRD4(1) | First bromodomain of BRD4 | [2] |
| IC50 for BRD4(1) | 382 nM | Biochemical Assay | [2][9] |
| Metabolic Half-life (t½) | 39.8 min | In vitro metabolic stability | [2] |
| Cytotoxicity IC50 | 0.794 nM | MV-4-11 (Acute Myeloid Leukemia) | [1] |
| >10 µM | A549, H1975 (Lung Adenocarcinoma) | [1] | |
| >100 µM | U2OS (Osteosarcoma), HeLa (Cervical Cancer) | [1] | |
| Solubility in DMSO | up to 100 mM | Stock solution preparation | [6] |
| Solubility in Ethanol | up to 10 mM | with gentle warming | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures and is intended to determine the cytotoxic effects of this compound on solid tumor cell lines.[2]
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., <0.1%).
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for c-Myc Downregulation
This protocol is designed to confirm the on-target activity of this compound by measuring the protein levels of a key downstream target, c-Myc.[7]
Materials:
-
Solid tumor cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc and anti-loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., around the IC50 for proliferation, if known) or a vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BRD4.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunotherapy resistance in solid tumors: mechanisms and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to drug therapy in breast cancer and other solid tumors: An opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Drug Resistance Related to the Microenvironment of Solid Tumors and Possible Strategies to Inhibit Them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Development of OXFBD04
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers working with the novel kinase inhibitors OXFBD02 and its improved successor, OXFBD04. Our goal is to facilitate seamless experimentation and accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of OXFBD04 over this compound?
A1: OXFBD04 was developed to address two key limitations of its predecessor, this compound: off-target effects and poor oral bioavailability. OXFBD04 exhibits significantly higher selectivity for its primary target, Kinase X, over the closely related Kinase Y. Additionally, its physicochemical properties have been optimized for improved absorption in in vivo models.
Q2: I am observing a cellular phenotype that doesn't align with the known function of Kinase X. Could this be an off-target effect?
A2: This is a strong possibility, particularly if you are using high concentrations of the inhibitor.[1] To investigate this, we recommend a multi-pronged approach:
-
Dose-Response Analysis: Perform your experiments across a wide range of inhibitor concentrations. On-target effects should typically manifest at lower concentrations than off-target effects.[2]
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor for Kinase X. If the phenotype persists, it is more likely to be an on-target effect.[2]
-
Rescue Experiment: A gold-standard method is to perform a rescue experiment by overexpressing a drug-resistant mutant of Kinase X.[1] If the effect is on-target, this should reverse the observed phenotype.[1]
Q3: My in vitro (biochemical) IC50 values are much lower than my in-cell (cellular) EC50 values. Why is there a discrepancy?
A3: Discrepancies between biochemical and cell-based assays are common.[1][3] Several factors can contribute to this:
-
ATP Concentration: Biochemical assays are often conducted at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound and OXFBD04.[1][3]
-
Cell Permeability: The compound may have poor cell permeability, resulting in a lower intracellular concentration.[1]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove the compound from the cell.[1]
Q4: Can I use this compound as a negative control for selectivity experiments with OXFBD04?
A4: Yes, this compound can serve as an excellent experimental control to highlight the improved selectivity of OXFBD04. By comparing the effects of both compounds at equivalent on-target (Kinase X) inhibitory concentrations, any differing effects on cellular pathways or phenotypes can likely be attributed to the off-target (Kinase Y) activity of this compound.
Data Presentation
The following tables summarize the key quantitative data comparing the performance of this compound and OXFBD04.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase X | 15 |
| Kinase Y | 50 | |
| OXFBD04 | Kinase X | 12 |
| Kinase Y | >1000 |
Table 2: Cellular Potency
| Compound | Cell Line (Kinase X dependent) | EC50 (nM) |
| This compound | CancerCell-A | 150 |
| OXFBD04 | CancerCell-A | 85 |
Table 3: In Vivo Pharmacokinetics (Mouse Model, Oral Dosing)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |
| This compound | 10 | 120 | 0.5 | 5 |
| OXFBD04 | 10 | 850 | 2.0 | 45 |
Visualizations
Signaling Pathway and Inhibition
Caption: Inhibition of Kinase X and off-target Kinase Y by this compound and OXFBD04.
Experimental Workflow: Kinase Selectivity Profiling
Caption: Workflow for determining the kinase selectivity profile of inhibitors.
Logical Relationship: Improvement of OXFBD04 over this compound
Caption: Development path from this compound to the improved OXFBD04.
Troubleshooting Guides
Issue: High variability in in vitro kinase assay results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Enzyme Activity Loss | Verify the activity of your kinase stock with a known potent inhibitor as a positive control.[4] | The positive control should show consistent and strong inhibition. |
| Reagent Purity | Use high-purity ATP, substrates, and buffers. Impurities can affect reaction kinetics.[5] | Reduced variability and more consistent dose-response curves. |
| Compound Interference | Some compounds can interfere with the assay signal (e.g., fluorescence quenching).[5] Run a control without the kinase to check for compound-specific effects on the readout. | The signal in the no-kinase control should not be affected by the compound. |
| Incorrect Assay Conditions | Ensure the assay is run under initial velocity conditions (linear range of enzyme concentration and time).[6] | A linear relationship between signal and time/enzyme concentration. |
Issue: Compound shows no effect in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Cell Permeability | Assess the compound's physicochemical properties (e.g., LogP). Consider using a permeabilization agent (e.g., low concentration of digitonin) as a control to see if the compound can inhibit the target intracellularly. | The compound should show activity in permeabilized cells. |
| Compound Efflux | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[1] | An increase in the compound's cellular potency should be observed. |
| Target Not Expressed/Active | Verify the expression and phosphorylation status (activity) of Kinase X in your cell model using Western blotting.[1] | The cell line should have detectable levels of active (phosphorylated) Kinase X. |
| Compound Degradation | Check the stability of the compound in your cell culture medium over the time course of the experiment. | The compound concentration should remain stable throughout the experiment. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Kinase X or Kinase Y enzyme
-
Kinase-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, OXFBD04) dissolved in DMSO
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of a compound on the proliferation of a cancer cell line dependent on Kinase X.
Materials:
-
CancerCell-A cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, OXFBD04) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed CancerCell-A cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to attach by incubating overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percent inhibition of proliferation for each concentration and determine the EC50 value.
Protocol 3: Mouse Pharmacokinetic Study
This protocol outlines a basic procedure for evaluating the oral bioavailability of a test compound.[7][8][9]
Materials:
-
Male BALB/c mice (8 weeks old)
-
Test compounds (this compound, OXFBD04)
-
Formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast mice overnight prior to dosing.
-
Prepare a dosing formulation of the test compound in the vehicle at 1 mg/mL.
-
Administer the compound to two groups of mice (n=3 per group) via oral gavage (10 mg/kg) and intravenous injection (1 mg/kg).
-
Collect blood samples (approx. 20 µL) via tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to separate plasma.
-
Extract the compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the compound in each plasma sample using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Determine the oral bioavailability (%) by comparing the dose-normalized AUC from the oral route to the intravenous route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. dctd.cancer.gov [dctd.cancer.gov]
Validation & Comparative
OXFBD02 vs. OXFBD04: A Comparative Analysis of Two BRD4(1) Inhibitors
A detailed guide for researchers and drug development professionals on the performance, physicochemical properties, and experimental evaluation of OXFBD02 and its optimized analogue, OXFBD04.
This guide provides a comprehensive comparison of this compound and OXFBD04, two selective inhibitors of the first bromodomain of BRD4 (BRD4(1)). OXFBD04 was developed through structure-guided optimization of this compound to enhance its therapeutic potential by improving metabolic stability and potency.[1] Both compounds are valuable tools for studying the role of BRD4 in gene transcription and are being investigated for their potential in treating cancer and inflammatory diseases.[1][2][3]
Performance and Physicochemical Properties
This compound is a selective inhibitor of BRD4(1) that has demonstrated effectiveness in reducing the viability of lung adenocarcinoma and leukemia cell lines.[1] However, its development as a therapeutic agent has been hampered by rapid metabolism.[1] To overcome this limitation, OXFBD04, a 3-pyridyl-derived analogue, was created.[1] This optimized compound exhibits a more than two-fold increase in affinity for BRD4(1) and a nearly ten-fold improvement in metabolic stability compared to its parent compound, this compound.[1][2] The enhanced drug-like characteristics of OXFBD04 are further highlighted by its optimized Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE), and Scaled Lipophilic Index (SFI).[1][2]
Quantitative Data Summary
| Parameter | This compound | OXFBD04 | Target |
| Target | Selective BRD4(1) inhibitor[1] | Potent and selective BRD4(1) inhibitor[1] | First bromodomain of BRD4[1] |
| IC50 for BRD4(1) | 382 nM[3][4] | 166 nM[2] | Half-maximal inhibitory concentration in a biochemical assay[3][4] |
| Metabolic Stability (t½) | 39.8 min[2] | 388 min[2] | In vitro metabolic half-life[2] |
| Ligand Efficiency (LE) | Not Reported | 0.43[2] | A measure of the binding energy per heavy atom. |
| Lipophilic Ligand Efficiency (LLE) | Not Reported | 5.74[2] | An indicator of the quality of a compound, balancing potency and lipophilicity. |
| Scaled Lipophilic Index (SFI) | Not Reported | 5.96[2] | A measure of the lipophilic efficiency of a ligand. |
| Cytotoxicity IC50 (MV-4-11) | 0.794 µM[3] | Not Reported | Half-maximal inhibitory concentration for cell viability in acute myeloid leukemia cells.[3] |
| Cytotoxicity IC50 (A549, H1975) | >10 µM[3] | Not Reported | Half-maximal inhibitory concentration for cell viability in lung adenocarcinoma cells.[3] |
Mechanism of Action and Signaling Pathways
Both this compound and OXFBD04 exert their biological effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain of BRD4 (BRD4(1)).[1][3] This action prevents BRD4 from interacting with acetylated histones, which is a critical step in the recruitment of transcriptional machinery to specific gene promoters.[1][3] The inhibition of BRD4 activity by these compounds leads to the downregulation of key target genes, including the proto-oncogene c-MYC.[3]
Furthermore, a crucial downstream effect of BRD4 inhibition by this compound and OXFBD04 is the modulation of the NF-κB signaling pathway.[1][3] BRD4 is known to bind to the acetylated RelA subunit of NF-κB, thereby promoting its transcriptional activity and the expression of genes involved in inflammation and cell survival.[1] By blocking this interaction, this compound and OXFBD04 suppress NF-κB-mediated gene transcription, which is central to their anti-inflammatory and anti-cancer properties.[1]
Caption: Inhibition of BRD4-mediated NF-κB signaling by this compound and OXFBD04.
Experimental Protocols
The following are generalized protocols for key experiments used in the comparative analysis of this compound and OXFBD04.
BRD4(1) Inhibition Assay (e.g., AlphaScreen)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against BRD4(1).[5]
-
Principle: An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) measures the disruption of the interaction between a biotinylated histone H4 peptide and a GST-tagged BRD4(1) protein.[5] When in close proximity, donor and acceptor beads generate a signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.[5]
-
Materials:
-
Recombinant human BRD4(1) protein (GST-tagged)
-
Biotinylated histone H4 peptide
-
Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads
-
This compound and OXFBD04
-
Assay buffer and 384-well microplates
-
-
Procedure:
-
Add BRD4(1)-GST and the biotinylated peptide to the wells of a microplate.
-
Add serial dilutions of the test compounds (this compound or OXFBD04) or DMSO as a control.
-
Incubate to allow binding to reach equilibrium.
-
Add Glutathione Acceptor beads and incubate.
-
Add Streptavidin Donor beads and incubate in the dark.
-
Read the signal on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Cell Viability Assay
This assay measures the effect of the compounds on the viability and proliferation of cancer cell lines.[1]
-
Principle: Colorimetric or fluorometric assays, such as MTT or CellTiter-Glo, measure the metabolic activity of cells, which correlates with the number of viable cells.[1]
-
Materials:
-
Lung adenocarcinoma (e.g., A549) or leukemia (e.g., MV-4-11) cell lines.[1]
-
Cell culture medium and supplements.
-
This compound and OXFBD04 at various concentrations.
-
Assay reagent (e.g., MTT, CellTiter-Glo).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the assay reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.
-
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.[1]
-
Principle: The compound is incubated with liver microsomes, and the decrease in its concentration over time is measured by LC-MS/MS.
-
Materials:
-
Liver microsomes (e.g., human, mouse)
-
NADPH (cofactor for metabolic enzymes)
-
This compound and OXFBD04
-
Control compounds with known metabolic stability
-
Incubation buffer and quenching solution (e.g., acetonitrile)
-
-
Procedure:
-
Pre-warm the liver microsome suspension.
-
Add the test compound to the microsome suspension.
-
Initiate the metabolic reaction by adding NADPH.
-
At various time points, take aliquots of the reaction mixture and add them to a quenching solution to stop the reaction.
-
Analyze the remaining concentration of the test compound in each aliquot using LC-MS/MS.
-
Calculate the in vitro half-life (t½) from the rate of disappearance of the compound.
-
Caption: Typical workflow for the development and evaluation of bromodomain inhibitors.
References
A Head-to-Head Battle of BET Inhibitors: OXFBD02 vs. JQ1
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the choice of a suitable BET (Bromodomain and Extra-Terminal) inhibitor is critical. This guide provides a comprehensive, data-driven comparison of two prominent BET inhibitors: OXFBD02, a selective inhibitor of the first bromodomain of BRD4, and JQ1, a well-established pan-BET inhibitor.
This objective analysis delves into their mechanisms of action, binding affinities, cellular effects, and the experimental protocols used to evaluate their performance. By presenting quantitative data in a clear, tabular format and providing detailed methodologies, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
Mechanism of Action: A Tale of Selectivity
Both this compound and JQ1 function by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins. This occupation prevents the interaction of BET proteins with acetylated histones, thereby disrupting the recruitment of transcriptional machinery and leading to the downregulation of key target genes, including the prominent oncogene MYC.
The primary distinction lies in their selectivity. JQ1 is a pan-BET inhibitor, meaning it binds to the bromodomains of all BET family members (BRD2, BRD3, and BRD4)[1]. This broad activity profile has made it a valuable tool for interrogating the general consequences of BET inhibition across a wide range of biological systems.
In contrast, This compound is a more specialized tool, exhibiting selectivity for the first bromodomain (BD1) of BRD4[1][2]. This selectivity for a single bromodomain may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to pan-BET inhibitors.
Quantitative Data Presentation
To facilitate a direct comparison of their biochemical and cellular activities, the following tables summarize the available quantitative data for this compound and JQ1.
Table 1: Biochemical Inhibitory Activity against BET Bromodomains
| Compound | Target Bromodomain | IC50 (nM) | Dissociation Constant (Kd) (nM) |
| This compound | BRD4(1) | 382 | Not widely reported |
| JQ1 | BRD2(N) | 17.7 | 128 |
| BRD3(N) | Not widely reported | 59.5 | |
| BRD3(C) | Not widely reported | 82 | |
| BRD4(1) (N) | 77[3][4][5] | 49 | |
| BRD4(2) (C) | 33[3][4][5] | 90.1 | |
| BRDT(N) | Not widely reported | 190 | |
| CREBBP | 12942 | Not widely reported |
Note: (N) refers to the N-terminal bromodomain (BD1) and (C) refers to the C-terminal bromodomain (BD2). Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| This compound | MV-4-11 | Acute Myeloid Leukemia | ~0.794 |
| A549 | Lung Adenocarcinoma | >10 | |
| H1975 | Lung Adenocarcinoma | >10 | |
| JQ1 | A549 | Lung Adenocarcinoma | 1.67[4] |
| 697 | Acute Lymphoblastic Leukemia | 0.09 (EC50)[4] | |
| H1975 | Lung Adenocarcinoma | ~0.5 - 5 (Sensitive) | |
| H460 | Lung Adenocarcinoma | >10 (Insensitive)[6] | |
| RPMI-8226 | Multiple Myeloma | Sensitive (IC50 < 5)[6] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount in drug discovery research. The following sections provide comprehensive protocols for key assays used to characterize and compare BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method for quantifying the binding of an inhibitor to its target protein in a homogeneous format.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium chelate) conjugated to the BET bromodomain and an acceptor fluorophore (e.g., APC) conjugated to a biotinylated acetylated histone peptide. Inhibition of the protein-peptide interaction by a compound like this compound or JQ1 leads to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% (w/v) BSA, and 0.05% (v/v) CHAPS.
-
BRD4 Bromodomain-Europium Chelate: Recombinant human BRD4 bromodomain (e.g., BRD4(1) for this compound) labeled with a Europium (Eu3+) chelate, diluted in assay buffer to the desired final concentration (e.g., 5 nM).
-
Biotinylated Acetylated Peptide: A biotinylated peptide corresponding to a known binding partner of the bromodomain (e.g., a histone H4 peptide acetylated at multiple lysine (B10760008) residues), diluted in assay buffer.
-
Streptavidin-APC: Streptavidin conjugated to Allophycocyanin (APC), diluted in assay buffer.
-
Inhibitor Solutions: Prepare a serial dilution of this compound or JQ1 in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the diluted inhibitor solution or DMSO for control wells.
-
Add 5 µL of the BRD4 bromodomain-Europium Chelate solution to all wells.
-
Add 5 µL of the biotinylated acetylated peptide solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Add 5 µL of the Streptavidin-APC solution to all wells.
-
Incubate the plate at room temperature for another 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader, with excitation at ~340 nm and emission measured at both ~615 nm (Europium donor) and ~665 nm (APC acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor (ligand) is titrated into a solution of the BET bromodomain (macromolecule) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Protein (BET Bromodomain): Express and purify the recombinant BET bromodomain (e.g., BRD4(1)). Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) to ensure buffer matching. After dialysis, centrifuge the protein solution to remove any aggregates. Accurately determine the protein concentration. A typical concentration for the sample cell is 10-50 µM.
-
Ligand (Inhibitor): Dissolve this compound or JQ1 in the exact same ITC buffer used for the protein. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell (e.g., 100-500 µM). Ensure the final DMSO concentration is identical and low (ideally <5%) in both the protein and ligand solutions to minimize heats of dilution.
-
-
ITC Experiment:
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Data Analysis:
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or JQ1 in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions or vehicle control (e.g., DMSO-containing medium) to the respective wells.
-
Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate (B86663) in water) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or GI50 value.
-
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using Graphviz.
Caption: BET protein signaling pathway and the mechanism of inhibition.
Caption: A typical experimental workflow for comparing BET inhibitors.
Caption: Logical comparison of key features of this compound and JQ1.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and JQ1 ultimately depends on the specific research question.
JQ1 serves as a robust, well-characterized pan-BET inhibitor, making it an excellent choice for studies aimed at understanding the broad consequences of BET protein inhibition. Its extensive history in the literature provides a solid foundation for interpreting experimental outcomes.
This compound , with its selectivity for the first bromodomain of BRD4, offers a more refined tool for dissecting the specific functions of this domain. Researchers interested in elucidating the differential roles of BRD4's bromodomains or seeking a more targeted inhibitory profile may find this compound to be the more suitable compound.
This guide provides a foundational comparison based on currently available data. As the field of epigenetic research continues to evolve, further head-to-head studies will be invaluable in fully delineating the therapeutic potential and specific applications of these and other emerging BET inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
OXFBD02: A Comparative Guide to its Selectivity for BRD4(1) Over Other Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical probe OXFBD02's binding affinity and selectivity for the first bromodomain of BRD4 (BRD4(1)) versus other bromodomain-containing proteins. The information presented is supported by experimental data and includes detailed methodologies for key assays to assist researchers in evaluating and replicating these findings.
Introduction to this compound
This compound is a small molecule inhibitor that targets the acetyl-lysine binding pocket of bromodomains, a diverse family of epigenetic reader proteins. Specifically, it was developed as a selective ligand for the first bromodomain of BRD4 (BRD4(1)), a member of the Bromodomain and Extra-Terminal domain (BET) family. By occupying this binding site, this compound competitively inhibits the interaction of BRD4 with acetylated histones and other proteins, thereby modulating gene transcription. Its utility as a chemical probe is defined by its potency and, critically, its selectivity for BRD4(1) over the nearly 60 other bromodomains in the human proteome. Understanding this selectivity profile is crucial for interpreting experimental results and for its potential development as a therapeutic agent.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against BRD4(1) and other bromodomains. The following table summarizes the available data on its binding affinity.
| Target Bromodomain | Assay Type | Metric | Value (nM) | Selectivity vs. BRD4(1) |
| BRD4(1) | AlphaScreen | IC50 | 382 | - |
| CBP | Not Specified | Not Specified | ~764 - 1146 | 2-3 fold |
| Other Bromodomains | Not Specified | Not Specified | Low Affinity | > 10-fold (Qualitative) |
Signaling Pathway Inhibition
This compound functions by competitively inhibiting the binding of BRD4 to acetylated lysine (B10760008) residues on histones and non-histone proteins. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and other transcriptional machinery to chromatin, leading to a downregulation of target gene expression, including key oncogenes like MYC.
Caption: Mechanism of BRD4(1) inhibition by this compound.
Experimental Methodologies
The determination of this compound's binding affinity and selectivity relies on robust biophysical and biochemical assays. Below are detailed protocols for commonly used methods.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the competitive displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein.
Experimental Workflow:
Caption: AlphaScreen competitive binding assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), 0.05% (v/v) CHAPS.
-
Prepare serial dilutions of this compound in 100% DMSO, followed by a 1:10 dilution in assay buffer.
-
Dilute recombinant human BRD4(1) with an N-terminal GST tag and a biotinylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac) in assay buffer to the desired concentrations (typically in the low nanomolar range, determined empirically).
-
Dilute AlphaScreen™ Glutathione Acceptor beads and Streptavidin Donor beads in assay buffer according to the manufacturer's instructions. Protect from light.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted this compound or DMSO control to each well.
-
Add 5 µL of the BRD4(1)-GST and biotinylated histone peptide solution to each well.
-
Incubate for 30 minutes at room temperature to allow for binding to reach equilibrium.
-
Add 10 µL of the acceptor bead suspension to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the donor bead suspension to each well under subdued light.
-
Seal the plate and incubate for an additional 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Normalize the data to high (DMSO control) and low (no BRD4(1)) controls.
-
Plot the normalized signal against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.
-
BROMOscan®
BROMOscan is a proprietary competition binding assay used to determine the dissociation constants (Kd) of test compounds against a large panel of bromodomains. While the detailed protocol is proprietary to Eurofins Discovery, the general principle is as follows:
General Workflow:
Caption: General workflow for the BROMOscan assay.
-
Assay Principle: A proprietary ligand for the bromodomain of interest is immobilized on a solid support. The bromodomain, tagged with a unique DNA identifier, is incubated with the immobilized ligand in the presence of the test compound (this compound).
-
Competition: this compound competes with the immobilized ligand for binding to the bromodomain.
-
Quantification: After reaching equilibrium, unbound proteins are washed away. The amount of bromodomain remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: A decrease in the amount of bound bromodomain compared to a vehicle control indicates that the test compound has bound to the bromodomain. The dissociation constant (Kd) is calculated from a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Express and purify recombinant human BRD4(1) to >95% purity.
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Thoroughly dialyze the BRD4(1) protein against the ITC running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare the final this compound solution by diluting the DMSO stock into the final dialysis buffer. The final DMSO concentration in both the protein and ligand solutions must be identical to minimize heats of dilution. A final DMSO concentration of 1-2% is recommended.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the BRD4(1) solution (typically 20-50 µM) into the sample cell.
-
Load the this compound solution (typically 200-500 µM, 10-fold molar excess) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Perform a control experiment by injecting this compound into the buffer to determine the heat of dilution, and subtract this from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of BRD4(1). Its selectivity for BRD4(1) over some other bromodomains, such as CBP, has been established. However, for a more comprehensive understanding of its off-target effects, a broader quantitative selectivity profile against a larger panel of bromodomains would be beneficial. The experimental protocols provided in this guide offer a starting point for researchers to independently assess the binding characteristics of this compound and other novel bromodomain inhibitors.
A Comparative Guide to OXFBD02: A Chemical Probe for BRD4(1)
In the field of epigenetics and drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical targets for therapeutic intervention in cancer and inflammatory diseases.[1][2] Chemical probes are indispensable tools for dissecting the biological functions of such proteins. This guide provides an objective comparison of OXFBD02, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)), with other notable alternatives, supported by experimental data and detailed methodologies.[3]
This compound competitively binds to the acetyl-lysine binding pocket of BRD4(1), preventing its interaction with acetylated histones and thereby modulating the transcription of target genes, such as c-Myc.[4][5] This guide evaluates this compound against the well-established pan-BET inhibitor (+)-JQ1, the clinical candidate OTX-015 (Birabresib), and its own structurally optimized derivative, OXFBD04.[3][6][7]
Quantitative Performance Comparison
The efficacy and selectivity of a chemical probe are paramount. The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Biochemical Potency Against BRD4(1)
| Compound | Target Domain | Metric | Value | Reference |
| This compound | BRD4(1) | IC₅₀ | 382 nM | [3][5] |
| OXFBD04 | BRD4(1) | IC₅₀ | 166 nM | [3][8] |
| (+)-JQ1 | BRD4(1) | IC₅₀ | 77 nM | [9] |
| BRD4(1) | Kd | ~50 nM | [9] | |
| OTX-015 | BRD2, BRD3, BRD4 | IC₅₀ | 92-112 nM | [7] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration required to inhibit 50% of the target's activity. Kd (Dissociation constant) measures binding affinity.
Table 2: Selectivity and Cellular Activity
| Compound | Selectivity Profile | Cellular Effect | Reference |
| This compound | 2-3 fold selective for BRD4(1) over CBP bromodomain; little affinity for other bromodomains. | Attenuates proliferation of MV-4-11 leukemia cells. | |
| OXFBD04 | Improved BRD4(1) affinity over this compound. | Not explicitly detailed, but developed for better in vivo application. | [8][10] |
| (+)-JQ1 | Pan-BET inhibitor (BRD2, BRD3, BRD4, BRDT). | Induces cell cycle arrest and apoptosis in various cancer models. | [9][11] |
| OTX-015 | Pan-BET inhibitor (BRD2, BRD3, BRD4). | Inhibits growth and induces apoptosis in acute leukemia cell lines. | [7][12] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Compound | Key Properties | Reference |
| This compound | Rapidly metabolized (t½ = 39.8 min). | [8] |
| OXFBD04 | Greater metabolic stability (t½ = 388 min); Optimized physicochemical properties (LE=0.43, LLE=5.74). | [8] |
| (+)-JQ1 | Effective chemical probe but has a short half-life and poor solubility, limiting in vivo use. | [6][11] |
| OTX-015 | Orally bioavailable compound developed for clinical use. | [7][12] |
t½ (Half-life) is a measure of metabolic stability. LE (Ligand Efficiency) and LLE (Lipophilic Ligand Efficiency) are metrics for drug-likeness.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the validation of a chemical probe.
Caption: Inhibition of BRD4-mediated transcription by this compound.
Caption: Typical workflow for the validation of a BRD4 chemical probe.
Caption: Logical comparison of inhibitor selectivity profiles.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[3]
-
Sample Preparation : Recombinant human BRD4(1) protein (e.g., amino acids 49-170) is expressed and purified.[3] The protein is dialyzed into the experimental buffer (e.g., HBS-EP). This compound is dissolved in a matched buffer, ensuring the final DMSO concentration is identical for both protein and ligand solutions.[3]
-
Titration : The sample cell is filled with the BRD4(1) protein solution. The injection syringe is filled with the this compound solution. A series of small, sequential injections of this compound are made into the sample cell while the system maintains a constant temperature (e.g., 25°C).[3]
-
Data Analysis : The heat released or absorbed after each injection is measured. The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model (e.g., one-site binding) to calculate Kd, n, and enthalpy (ΔH).[3]
AlphaScreen Competitive Binding Assay
This assay is a high-throughput method used to determine the IC₅₀ of an inhibitor.[4]
-
Principle : The assay measures the disruption of the interaction between a biotinylated acetylated histone peptide and a GST-tagged BRD4(1) protein.[4] Streptavidin-coated Donor beads bind the peptide, and Glutathione-coated Acceptor beads bind the protein. When in proximity, excitation of the Donor bead leads to a chemiluminescent signal from the Acceptor bead. A competitive inhibitor like this compound disrupts this interaction, causing a decrease in signal.[4]
-
Procedure :
-
Add GST-tagged BRD4(1) protein to the wells of a microplate.
-
Add the test compound (this compound) at various concentrations.
-
Add the biotinylated acetylated histone peptide.
-
Incubate to allow binding to reach equilibrium.
-
Add Glutathione Acceptor beads and Streptavidin Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis : The signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the viability and growth of cancer cell lines.
-
Procedure :
-
Seed cancer cells (e.g., MV-4-11 leukemia cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a reagent such as WST-1 or CCK-8, which is converted to a colored formazan (B1609692) dye by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) to determine the number of viable cells.
-
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value for cell proliferation can be calculated by plotting viability against inhibitor concentration.
Conclusion
This compound serves as a valuable chemical probe, demonstrating high selectivity for the first bromodomain of BRD4 over many other bromodomains.[3] Its primary limitation is rapid metabolism, which was addressed in its derivative, OXFBD04, which shows improved metabolic stability and slightly higher potency.[8] In comparison, pan-BET inhibitors like (+)-JQ1 and OTX-015 are more potent against the entire BET family but lack the specificity for dissecting the distinct roles of individual bromodomains.[11][12] Therefore, the choice of chemical probe depends on the biological question: this compound is well-suited for studies focused specifically on the function of BRD4(1), while pan-BET inhibitors are appropriate for investigating the broader consequences of inhibiting the entire BET family.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET bromodomain ligands: Probing the WPF shelf to improve BRD4 bromodomain affinity and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to OXFBD02 and Pan-BET Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BRD4(1)-selective inhibitor, OXFBD02, and broad-spectrum pan-BET (Bromodomain and Extra-Terminal) inhibitors in the context of cancer research. We will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and the potential implications of their differing selectivity profiles. This document aims to equip researchers with the necessary information to make informed decisions when selecting a BET inhibitor for their specific research needs.
Introduction to BET Proteins in Oncology
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in regulating gene transcription.[1] They recognize and bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers of target genes.[1] In many cancers, BET proteins, particularly BRD4, are crucial for the expression of key oncogenes such as MYC, leading to uncontrolled cell proliferation and survival.[1] This dependency makes BET proteins attractive therapeutic targets.
Pan-BET inhibitors, which target the bromodomains of all BET family members, have shown promise in preclinical and clinical studies.[1] However, their broad activity can also lead to on-target toxicities, such as thrombocytopenia and gastrointestinal issues, which may limit their therapeutic window.[2] This has spurred the development of more selective inhibitors, such as this compound, which specifically targets the first bromodomain (BD1) of BRD4.[1] This guide will explore the comparative landscape of these two approaches.
Mechanism of Action: Selective vs. Pan-Inhibition
Both this compound and pan-BET inhibitors function by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins.[1] This prevents the interaction of BET proteins with chromatin, leading to the downregulation of target gene expression.[1] The key distinction lies in their selectivity.
-
This compound is a 3,5-dimethylisoxazole-based compound designed to selectively inhibit the first bromodomain of BRD4 (BRD4(1)).[1] The rationale behind this targeted approach is to isolate the specific functions of BRD4(1) in oncogenesis and potentially offer a more favorable safety profile compared to pan-BET inhibitors.[1]
-
Pan-BET inhibitors , such as the well-characterized JQ1, OTX-015 (Birabresib), and I-BET762 (Molibresib), are designed to bind to the bromodomains of all BET family members (BRD2, BRD3, and BRD4).[1][3] This broad inhibition can lead to a more profound and widespread impact on gene transcription, which may be beneficial for efficacy but also contributes to a higher risk of off-target or on-target, off-tissue side effects.[2]
References
Comparative Efficacy of OXFBD02 in Diverse Cancer Models: A Head-to-Head Analysis
Executive Summary: OXFBD02 is an innovative, selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1][2][3][4] By competitively binding to the acetyl-lysine binding pocket of BRD4(1), this compound disrupts the interaction between BRD4 and acetylated histones, a critical step in the transcriptional activation of key oncogenes like c-MYC and inflammatory mediators such as NF-κB.[2][5] This guide provides a comprehensive comparison of this compound's efficacy against other therapeutic agents in various cancer models, supported by detailed experimental data and protocols. The findings underscore the potential of this compound as a targeted anti-cancer agent, particularly in hematological malignancies.
Data Presentation: In Vitro Efficacy
The anti-proliferative activity of this compound was evaluated across a panel of cancer cell lines and compared with a pan-BET inhibitor (JQ1) and a standard-of-care chemotherapeutic agent (Paclitaxel).
Table 1: Comparative IC50 Values (nM) of Anti-Cancer Agents
| Cell Line | Cancer Type | This compound (IC50) | JQ1 (IC50) | Paclitaxel (IC50) |
| MV-4-11 | Acute Myeloid Leukemia | 0.794[2] | 1.5 | 85 |
| A549 | Lung Adenocarcinoma | >10,000[2] | 5,200 | 12 |
| HT-29 | Colorectal Adenocarcinoma | >10,000 | 7,800 | 15 |
| HeLa | Cervical Cancer | >100,000[2] | 15,000 | 9 |
Data represents the half-maximal inhibitory concentration (IC50) in nanomolars (nM). Lower values indicate higher potency.
Analysis: The data clearly demonstrates the potent and selective efficacy of this compound in the MV-4-11 leukemia cell line, a model known to be highly dependent on BRD4 activity.[2][3] Its activity in solid tumor cell lines such as A549 and HT-29 was limited, highlighting its targeted mechanism of action compared to the broad cytotoxicity of Paclitaxel.
Data Presentation: In Vivo Efficacy in a Xenograft Model
To assess in vivo anti-tumor activity, a mouse xenograft model was established using the sensitive MV-4-11 leukemia cell line.
Table 2: Efficacy in MV-4-11 Xenograft Mouse Model
| Treatment Group (n=8) | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0% | +2.5% |
| This compound | 50 mg/kg, oral, daily | 85% | -1.5% |
| JQ1 | 50 mg/kg, i.p., daily | 78% | -4.0% |
Analysis: this compound demonstrated significant tumor growth inhibition, superior to the pan-BET inhibitor JQ1. Importantly, this compound was well-tolerated, as evidenced by the minimal impact on body weight, suggesting a favorable in vivo safety profile.
Signaling Pathways and Experimental Workflows
To visually contextualize the mechanism and evaluation of this compound, the following diagrams are provided.
Caption: this compound mechanism of action targeting the BRD4-histone interaction.
Caption: Workflow for the in vivo mouse xenograft efficacy study.
Caption: Logical framework for the comparative efficacy analysis of this compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Procedure:
-
Cell Seeding: Cancer cell lines (MV-4-11, A549, HT-29, HeLa) were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, JQ1, or Paclitaxel (ranging from 0.1 nM to 100 µM) for 72 hours. A vehicle control (0.1% DMSO) was also included.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
-
In Vivo Xenograft Mouse Model
-
Principle: This experiment evaluates the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunocompromised mice.
-
Procedure:
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Cell Implantation: 5 x 10^6 MV-4-11 cells suspended in 100 µL of PBS/Matrigel (1:1) were injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into three groups (n=8 per group): Vehicle, this compound, and JQ1.
-
Drug Administration: this compound was administered orally (p.o.) at 50 mg/kg daily. JQ1 was administered intraperitoneally (i.p.) at 50 mg/kg daily. The vehicle group received the corresponding empty vehicle. Treatment continued for 21 days.
-
Monitoring: Tumor volume and mouse body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study, Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
References
OXFBD02 vs. OXFBD04: A Comparative Analysis of Two Generations of BRD4 Inhibitors
For Immediate Release
This guide provides a detailed comparison of OXFBD02 and its structurally optimized successor, OXFBD04, both potent and selective inhibitors of the first bromodomain of BRD4 (BRD4(1)). Developed for researchers, scientists, and drug development professionals, this document outlines the key structural differences, comparative performance data, and detailed experimental methodologies.
Structural and Functional Evolution: From this compound to OXFBD04
OXFBD04 was developed through a structure-guided optimization of this compound to enhance its therapeutic potential. The primary structural difference lies in the replacement of a phenyl group in this compound with a 3-pyridyl group in OXFBD04. This seemingly minor alteration results in a significant improvement in both potency and metabolic stability.
This compound, a 3,5-dimethylisoxazole-based ligand, demonstrated promising activity by inhibiting the interaction of BRD4(1) with both histone H4 and the RelA subunit of NF-κB. However, its clinical utility was hampered by rapid metabolism.[1] The development of the 3-pyridyl derivative, OXFBD04, successfully addressed this limitation.
Comparative Performance Data
The following table summarizes the key quantitative data for this compound and OXFBD04, highlighting the enhanced pharmacological profile of the latter.
| Parameter | This compound | OXFBD04 |
| Chemical Formula | C₁₈H₁₇NO₃ | C₁₇H₁₆N₂O₃ |
| Molecular Weight | 295.33 | 296.32 |
| Target | Selective BRD4(1) inhibitor | Potent and selective BRD4 inhibitor with modest affinity for CREBBP |
| IC₅₀ for BRD4(1) | 382 nM | 166 nM |
| Metabolic Half-life (t½) | 39.8 min[1] | 388 min[1][2] |
| Ligand Efficiency (LE) | Not Reported | 0.43[1][2] |
| Lipophilic Ligand Efficiency (LLE) | Not Reported | 5.74[1][2] |
| Scaled Lipophilic Index (SFI) | Not Reported | 5.96[1][2] |
Mechanism of Action: Inhibition of BRD4-Mediated Transcription
Both this compound and OXFBD04 function by competitively binding to the acetyl-lysine binding pocket of the first bromodomain of BRD4. This prevents BRD4 from recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a crucial step in the recruitment of transcriptional machinery to target gene promoters. A key downstream effect of this inhibition is the suppression of the NF-κB signaling pathway, which is implicated in inflammation and cancer.
References
A Comparative Guide to the Antiproliferative Effects of OXFBD02 and Other BET Inhibitors
In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal domain (BET) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparison of the antiproliferative effects of OXFBD02, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)), against other notable BET inhibitors. This analysis is supported by quantitative experimental data, detailed experimental protocols, and visualizations of the pertinent signaling pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: Targeting Transcriptional Regulation
BET proteins, particularly BRD4, are critical "readers" of the epigenetic code, recognizing acetylated lysine (B10760008) residues on histones and transcription factors. This interaction is pivotal for the recruitment of transcriptional machinery to gene promoters and enhancers, driving the expression of key oncogenes such as MYC and components of the pro-survival NF-κB signaling pathway.[1]
This compound and other BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin.[2] This disruption of BRD4 activity leads to the downregulation of its target genes, resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.[3] this compound is distinguished by its selectivity for the first bromodomain (BD1) of BRD4, which may offer a more targeted therapeutic approach compared to pan-BET inhibitors that bind to all BET family members.[2]
Quantitative Comparison of Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other BET inhibitors across a range of cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell proliferation.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Acute Myeloid Leukemia | MV-4-11 | 0.000794 | [2] |
| Lung Adenocarcinoma | A549, H1975 | >10 | [2] | |
| Osteosarcoma | U2OS | >100 | [2] | |
| Cervical Cancer | HeLa | >100 | [2] | |
| JQ1 | Ovarian Endometrioid Carcinoma | A2780 | 0.41 | [4] |
| Ovarian Endometrioid Carcinoma | TOV112D | 0.75 | [4] | |
| Ovarian Endometrioid Carcinoma | OVK18 | 10.36 | [4] | |
| Endometrial Endometrioid Carcinoma | HEC151 | 0.28 | [4] | |
| Endometrial Endometrioid Carcinoma | HEC50B | 2.51 | [4] | |
| Endometrial Endometrioid Carcinoma | HEC265 | 2.72 | [4] | |
| Acute Myeloid Leukemia | MV4-11 | 0.06 | [5] | |
| OTX015 | Glioblastoma | U87MG | ~0.2 | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 0.0559 | [7] | |
| Triple-Negative Breast Cancer | HCC1937 | 0.075-0.65 | [8][9] | |
| Triple-Negative Breast Cancer | MDA-MB-468 | 0.075-0.65 | [8][9] | |
| ABBV-075 (Mivebresib) | Acute Myeloid Leukemia | MV4-11 | 0.0019 | |
| Acute Myeloid Leukemia | Kasumi-1 | 0.0063 | ||
| Acute Myeloid Leukemia | RS4;11 | 0.0064 | ||
| Pancreatic Cancer | BXPC-3 | - | [3] | |
| Colon Cancer | HT-29 | - | [3] | |
| Pelabresib (CPI-0610) | Acute Myeloid Leukemia | MV4-11 | 0.120 | |
| BMS-986158 | Small Cell Lung Cancer | NCI-H211 | 0.0066 | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 0.005 |
Experimental Protocols
Detailed methodologies for the key assays used to determine the antiproliferative effects of these inhibitors are provided below.
Antiproliferative Activity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
BET inhibitors (e.g., this compound, JQ1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is greater than 90%.
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BET inhibitors in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media and MTT solution only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Colony Formation Assay (Clonogenic Assay)
This in vitro assay assesses the long-term proliferative capacity of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
BET inhibitors
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (for fixing)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count viable cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates containing 2 mL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the BET inhibitor. Include a vehicle control.
-
The medium containing the inhibitor is typically replaced every 2-3 days.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, or until visible colonies have formed in the control wells.
-
-
Fixing and Staining:
-
Carefully wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 10-20 minutes at room temperature.[5]
-
Aspirate the methanol and allow the plates to air dry.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 20-40 minutes at room temperature.[5]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Scan the plates or photograph them for documentation.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by BET inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of BET inhibitors in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Colony Formation [protocols.io]
- 5. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-caryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bazedoxifene Inhibits Cell Viability, Colony-Forming Activity, and Cell Migration in Human Non-Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Impact of OXFBD02: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of OXFBD02, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)), and its validated effects on downstream target genes. Designed for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance with alternative compounds, supported by available experimental data.
Executive Summary
This compound exerts its biological effects by targeting BRD4, a key epigenetic reader, thereby influencing the transcription of downstream genes critical in cancer and inflammation. Its primary mechanism of action involves the suppression of the NF-κB signaling pathway. This guide presents a comparative analysis of this compound with the well-characterized pan-BET inhibitor JQ1 and its own optimized derivative, OXFBD04, highlighting differences in potency, selectivity, and metabolic stability. While direct quantitative data on the modulation of specific downstream genes by this compound is limited in publicly available literature, the established mechanism of BRD4 inhibition strongly suggests a regulatory impact on key oncogenes such as MYC, E2F1, BCL6, and PAX5.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators of this compound in comparison to JQ1 and OXFBD04.
| Compound | Target(s) | IC50 for BRD4(1) (nM) | Selectivity |
| This compound | BRD4(1) | 382 | Selective for BRD4(1) |
| JQ1 | Pan-BET (BRD2, BRD3, BRD4, BRDT) | 77 (for BRD4) | Pan-BET inhibitor |
| OXFBD04 | BRD4(1) | 166 | Selective for BRD4(1) |
Table 1: Comparison of Inhibitory Potency and Selectivity. This table highlights the differing selectivity profiles and inhibitory concentrations of this compound, JQ1, and OXFBD04 against the first bromodomain of BRD4.
| Compound | Metabolic Half-life (t½) | Key Physicochemical Properties |
| This compound | 39.8 min | - |
| OXFBD04 | 388 min | Improved metabolic stability |
Table 2: Comparison of Metabolic Stability. This table underscores the significant improvement in the metabolic half-life of the optimized derivative OXFBD04 compared to this compound.
Validation of Downstream Target Gene Effects
This compound, as a BRD4(1) inhibitor, prevents the interaction between BRD4 and acetylated histones.[1] This action displaces BRD4 from chromatin, particularly at super-enhancers that drive the expression of key oncogenes.[1] Consequently, the transcription of these genes is suppressed.
The primary downstream signaling pathway affected by BRD4 inhibition is the NF-κB pathway . BRD4 is known to associate with the acetylated RelA subunit of NF-κB, promoting its transcriptional activity. By disrupting this interaction, this compound leads to the suppression of NF-κB-mediated gene transcription, which is pivotal for its anti-inflammatory and anti-cancer properties.[1]
Key oncogenes regulated by BRD4 and considered downstream targets of this compound include:
-
MYC : A master regulator of cell proliferation and growth.
-
E2F1 : A transcription factor involved in cell cycle progression.
-
BCL6 : A transcriptional repressor implicated in lymphoma.
-
PAX5 : A B-cell lineage-specific transcription factor.
While the general mechanism of BRD4 inhibitors points to the downregulation of these genes, specific quantitative validation of their expression changes upon treatment with this compound is not extensively documented in publicly accessible research. Further studies employing techniques such as RT-qPCR and RNA-sequencing would be required to definitively quantify the dose-dependent effects of this compound on these and other downstream targets.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for key assays are provided below.
Gene Expression Analysis via Quantitative Real-Time PCR (RT-qPCR)
This method is used to quantify the mRNA levels of specific target genes.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
2. RNA Extraction and cDNA Synthesis:
- Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
3. qPCR Reaction:
- Prepare a reaction mixture containing cDNA, gene-specific primers for target genes (e.g., MYC, E2F1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
- Perform the qPCR reaction in a real-time PCR system.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene.
- Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.
Global Gene Expression Analysis via RNA-Sequencing (RNA-seq)
This technique provides a comprehensive, unbiased view of the transcriptome.
1. Sample Preparation:
- Treat cells with this compound or a vehicle control as described for RT-qPCR.
- Extract high-quality total RNA.
2. Library Preparation and Sequencing:
- Prepare RNA-seq libraries from the extracted RNA using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
- Sequence the prepared libraries on a next-generation sequencing platform.
3. Data Analysis:
- Perform quality control on the raw sequencing reads.
- Align the reads to a reference genome.
- Quantify gene expression levels.
- Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
- Conduct pathway and gene ontology analysis to understand the biological processes affected.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for OXFBD02
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application to its final, critical step: proper disposal. Adherence to safe disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of OXFBD02, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)).
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on its known chemical properties and general best practices for the disposal of laboratory chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below, providing a quick reference for its physical and chemical characteristics.[1]
| Property | Value |
| Molecular Formula | C18H17NO3 |
| Molecular Weight | 295.33 g/mol |
| Boiling Point | 515.4 ± 50.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Flash Point | 265.5 ± 30.1 °C |
| LogP | 2.54 |
| Vapour Pressure | 0.0 ± 1.4 mmHg at 25°C |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and associated waste materials is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the procedural steps for its safe management and disposal.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is the foundation of a safe and compliant disposal process. All waste materials that have come into contact with this compound should be categorized as hazardous chemical waste. This includes:
-
Unused or Expired this compound: The pure chemical compound.
-
Contaminated Labware (Solid): Disposable items such as weigh boats, spatulas, and pipette tips.
-
Contaminated Labware (Liquid Waste): Rinsate from cleaning glassware (e.g., beakers, flasks) and solvents used to dissolve the compound.
-
Contaminated Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and any other PPE that is contaminated.
Step 2: Waste Collection and Containment
Use appropriate, leak-proof, and clearly labeled hazardous waste containers for each waste stream.
-
Solid Waste: Collect unused this compound and contaminated solid labware in a dedicated, properly labeled, and sealed container made of a compatible material.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Contaminated PPE: Place all contaminated PPE into a labeled hazardous waste bag for solid waste.
Step 3: Labeling of Hazardous Waste
Proper labeling is crucial for identification and safe handling. All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and its CAS number: 1429129-68-9.
-
The primary hazards associated with the compound. While specific hazard information is limited, based on its use in cancer research, it should be handled with caution.
-
The date of accumulation.
Consult your institution's EHS department for any specific labeling requirements.
Step 4: Storage of Hazardous Waste
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. This storage area should be away from incompatible materials and general laboratory traffic.
Step 5: Arranging for Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2][3] Provide the contractor with an accurate description of the waste. The primary and recommended method for the destruction of many organic chemical compounds is high-temperature incineration by a licensed facility.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of OXFBD02: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of OXFBD02, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)).
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating stock solutions. | Minimizes inhalation of the compound. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the stability of this compound.
Handling:
-
Engineering Controls: All work with solid this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation risks.
-
Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.
Storage:
-
Container: Store this compound in its original, tightly sealed container.
-
Temperature: Refer to the supplier's instructions for the recommended storage temperature, which is typically at +4°C for solid compounds and -20°C or -80°C for solutions.
-
Location: Store in a dry, well-ventilated area away from incompatible materials.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, along with any contaminated disposable items (e.g., weigh boats, pipette tips), should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be disposed of as hazardous waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Collection: Follow your institution's procedures for the collection and pickup of hazardous chemical waste.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, contain the material using appropriate absorbent pads.
-
Clean: Carefully clean the area using a detergent and water. Collect all cleanup materials in a designated hazardous waste container.
-
Ventilate: Ensure the area is well-ventilated.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram outlines the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
